molecular formula C8H17NO2 B2705440 Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate CAS No. 1157807-63-0

Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate

Cat. No.: B2705440
CAS No.: 1157807-63-0
M. Wt: 159.229
InChI Key: DCTJKSQMQNLSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.229. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-2-(propan-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)9-8(3,4)7(10)11-5/h6,9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTJKSQMQNLSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Solubility Profile of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

In the fields of medicinal chemistry and process development, the solubility of a compound dictates its utility. For drug development professionals, solubility in both aqueous and organic media affects absorption, distribution, metabolism, and excretion (ADME) properties. For synthetic chemists, it is paramount for controlling reaction conditions, product purification, and formulation.

Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate is an amino acid ester derivative. Its structure, featuring a tertiary amine, a methyl ester, and a branched alkyl framework, suggests a nuanced solubility profile that balances polar and non-polar characteristics. This guide will first deconstruct the molecule's architecture to predict its solubility and then provide the means to verify these predictions empirically.

Structural Analysis and Predicted Solubility

The principle of "like dissolves like" is the most powerful tool for predicting solubility.[2] A compound's solubility is governed by the intermolecular forces it can form with a solvent. The structure of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate presents several key features:

  • Methyl Ester Group (-C(=O)OCH₃): This group is a polar, aprotic functional group. The carbonyl oxygen can act as a hydrogen bond acceptor. This feature suggests solubility in polar aprotic solvents and some interaction with polar protic solvents.

  • Tertiary Amine Group (-N(isopropyl)-): The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor and imparting a degree of polarity. As a tertiary amine, it is basic and can be protonated by acidic solvents, which would dramatically increase polarity and solubility in those specific cases.

  • Hydrocarbon Skeleton: The molecule possesses a total of eight carbon atoms arranged in a branched structure (a gem-dimethyl group and an isopropyl group). This significant non-polar, lipophilic character will enhance solubility in non-polar and moderately polar solvents while potentially limiting solubility in highly polar solvents like water.

Based on this analysis, we can predict a qualitative solubility profile. The interplay between the polar functional groups and the non-polar hydrocarbon backbone suggests the compound will be most soluble in solvents of intermediate polarity.

Logical Framework for Solubility Prediction

The following diagram illustrates the decision-making process for predicting the compound's solubility based on its structural features.

G cluster_features Structural Features cluster_prediction Predicted Solubility Compound Methyl 2-methyl-2- [(propan-2-yl)amino]propanoate Ester Methyl Ester (Polar, H-bond acceptor) Compound->Ester Amine Tertiary Amine (Polar, Basic, H-bond acceptor) Compound->Amine Alkyl Branched C8 Skeleton (Non-polar, Lipophilic) Compound->Alkyl HighSol High Solubility Ester->HighSol Balanced polarity matches moderately polar solvents (e.g., Chloroform, Ethyl Acetate) ModSol Moderate Solubility Ester->ModSol Favors polar aprotic solvents LowSol Low Solubility Ester->LowSol Insufficient to overcome non-polar bulk in water Amine->HighSol Balanced polarity matches moderately polar solvents (e.g., Chloroform, Ethyl Acetate) Amine->ModSol Favors polar solvents Amine->LowSol Insufficient to overcome non-polar bulk in water Alkyl->HighSol Favors non-polar solvents Alkyl->HighSol Balanced polarity matches moderately polar solvents (e.g., Chloroform, Ethyl Acetate) Alkyl->LowSol Disfavors highly polar solvents

Caption: Predictive pathway from molecular features to solubility.

Predicted Solubility in Common Organic Solvents

The following table summarizes the expected solubility based on the structural analysis. This serves as a hypothesis to be tested by the experimental protocol outlined in the next section. For context, solubility profiles of structurally related compounds, such as propan-2-yl 2-methylpropanoate (soluble in most organic solvents) and 2-Amino-2-methyl-1-propanol (soluble in organic solvents), support these predictions.[3][4]

Solvent Class Example Solvents Predicted Solubility Rationale
Non-Polar Hexane, TolueneModerate to High The C8 hydrocarbon backbone provides significant lipophilic character, favoring interaction with non-polar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)High These solvents can engage in dipole-dipole interactions with the ester and amine groups without being hindered by hydrogen bonding networks. The compound's mixed polarity is well-matched.
Polar Protic Methanol, EthanolModerate The solvent's hydrogen-bonding capability can interact with the ester and amine lone pairs. However, the non-polar bulk may limit high solubility compared to smaller, more polar solutes.
Highly Polar WaterLow to Insoluble The large non-polar hydrocarbon structure is expected to dominate, leading to unfavorable interactions with the highly structured hydrogen-bonding network of water.

Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a rigorous experimental protocol is required. The following method describes the determination of solubility using the isothermal shake-flask method, a gold standard for solubility measurement.

Workflow for Experimental Solubility Determination

Caption: Step-by-step workflow for the shake-flask solubility protocol.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials:

  • Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate (the solute)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pipettes

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks

  • Validated analytical instrumentation (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The visual presence of undissolved solid is essential to confirm that a saturated solution is achieved.[5]

    • Causality: Starting with excess solid ensures that the solvent becomes fully saturated, and the system reaches equilibrium between the dissolved and undissolved states.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period, typically between 24 and 72 hours.

    • Causality: Sufficient agitation and time are critical for the dissolution process to reach thermodynamic equilibrium. A 24-hour period is often adequate, but a 72-hour study can confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h, 48h, 72h) and ensuring the concentration no longer changes.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least one hour at the same constant temperature.

    • If fine suspended particles remain, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the excess solid.

    • Causality: This step ensures that the liquid phase (supernatant) to be sampled is clear and free of undissolved solid particles, which would artificially inflate the measured concentration.

  • Sampling and Filtration:

    • Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.

    • Immediately pass the solution through a syringe filter suitable for the solvent (e.g., PTFE) into a clean vial.[5]

    • Causality: Filtration is a critical, non-negotiable step to remove any microscopic, non-sedimented particles, ensuring that the analyzed solution is truly a saturated solution.

  • Analysis:

    • Quantitatively dilute the filtered solution with a suitable solvent to bring the concentration into the linear range of a pre-calibrated analytical instrument.

    • Analyze the concentration of the compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) method.

    • Trustworthiness: The use of a validated, calibrated analytical method is the cornerstone of a self-validating protocol. The calibration curve must demonstrate linearity (e.g., R² > 0.999) across the expected concentration range.

  • Calculation:

    • The solubility (S) is calculated from the measured concentration of the diluted sample (C_measured), taking into account the dilution factor (DF): S (mg/mL) = C_measured (mg/mL) × DF

Conclusion

While no published experimental data exists for the solubility of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate, its molecular structure provides a strong basis for predicting its behavior in organic solvents. We forecast high solubility in moderately polar aprotic solvents, moderate solubility in polar protic and non-polar solvents, and low solubility in water. This guide provides not only a scientifically grounded prediction but also a comprehensive, robust experimental protocol for its empirical determination. By following the detailed methodology, researchers in drug development and chemical synthesis can obtain the reliable solubility data necessary to advance their work.

References

  • Experiment 1. Solubility of Organic Compounds. Scribd. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of North Georgia. Available at: [Link]

  • methyl (2R)-2-[(2-aminoacetyl)amino]propanoate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Solubility of Organic Compounds. University of Toronto. Available at: [Link]

  • propan-2-yl 2-methylpropanoate. ChemBK. Available at: [Link]

  • 2-Methyl-2-(methyl(propan-2-yl)amino)propan-1-ol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Methyl-2-methylpropanoate (YMDB01748). Yeast Metabolome Database. Available at: [Link]

  • Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate. PubChemLite. Available at: [Link]

  • Methyl 2-methyl-2-(nonan-2-ylamino)propanoate. PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate, a substituted α-amino acid ester with potential applications as a building block in pharmaceutical and materials science research. The outlined protocol is centered on the direct reductive amination of Methyl 2-amino-2-methylpropanoate with acetone. This method employs Sodium Triacetoxyborohydride (STAB) as a mild and selective reducing agent, offering high efficiency and operational simplicity. This guide is intended for researchers and professionals in drug development and organic synthesis, providing not only a step-by-step procedure but also the underlying chemical principles, safety considerations, and characterization guidelines.

Scientific Principle: The Reductive Amination Pathway

The synthesis of N-substituted α-amino esters via reductive amination is a cornerstone of modern organic chemistry, valued for its efficiency and broad applicability.[1][2][3] The reaction proceeds through a two-step, one-pot sequence involving the initial formation of an iminium ion, which is subsequently reduced by a hydride source.[4]

The core transformation is as follows:

  • Imine/Iminium Ion Formation: The primary amine of Methyl 2-amino-2-methylpropanoate nucleophilically attacks the carbonyl carbon of acetone. This is followed by dehydration to form a transient imine intermediate. Under the slightly acidic conditions often present, the imine is protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: A selective reducing agent, in this case, Sodium Triacetoxyborohydride (STAB), delivers a hydride ion to the iminium carbon.[5] STAB is particularly well-suited for this role as it is less reactive towards the starting ketone compared to the iminium ion, minimizing the competitive reduction of acetone to isopropanol.[4] The reaction is driven to completion by the irreversible nature of the hydride transfer.

This approach avoids the harsh conditions and potential for over-alkylation associated with direct alkylation methods using alkyl halides.

Experimental Protocol

This section details the complete workflow for the synthesis, purification, and characterization of the target compound.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the experiment.

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeNotes
Methyl 2-amino-2-methylpropanoate HClC₅H₁₂ClNO₂153.6110.01.54 gStarting amino ester hydrochloride salt.[6]
Triethylamine (TEA)C₆H₁₅N101.1910.51.45 mL (1.06 g)Base to neutralize the HCl salt.
AcetoneC₃H₆O58.0850.03.7 mL (2.90 g)Carbonyl source; used in excess.
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9415.03.18 gMild and selective reducing agent.[5]
Dichloromethane (DCM)CH₂Cl₂84.93-~100 mLAnhydrous reaction solvent.
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01-~50 mLUsed for aqueous workup.
Brine (Saturated NaCl aq.)NaCl58.44-~50 mLUsed for aqueous workup.
Anhydrous Magnesium SulfateMgSO₄120.37-As neededDrying agent.
Silica Gel (230-400 mesh)SiO₂60.08-As neededStationary phase for column chromatography.
Ethyl Acetate / Hexanes---As neededEluent system for column chromatography.
Step-by-Step Synthesis Procedure

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-2-methylpropanoate hydrochloride (1.54 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous Dichloromethane (DCM, 80 mL) to the flask. Stir the resulting suspension at room temperature (20-25°C).

  • Neutralization: Add Triethylamine (1.45 mL, 10.5 mmol) dropwise to the suspension. Stir for 15-20 minutes until the starting material fully dissolves, indicating the formation of the free base.

  • Carbonyl Addition: Add acetone (3.7 mL, 50.0 mmol) to the reaction mixture.

  • Initiation of Reduction: In a single portion, carefully add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirred solution. Note: The addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 20% Ethyl Acetate in Hexanes, stained with ninhydrin). The reaction is typically complete within 4-12 hours.

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.[7]

  • Column Preparation: Pack a silica gel column using a slurry method with a 5% Ethyl Acetate in Hexanes mixture.

  • Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% and gradually increasing to 30% Ethyl Acetate).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to afford Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate as a pure oil.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and proton environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton.

  • MS (Mass Spectrometry): To confirm the molecular weight (Expected [M+H]⁺ = 160.1332 m/z).[8]

  • FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups (e.g., C=O of the ester, N-H of the secondary amine).

Synthesis Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow Reactants Starting Materials: - Methyl 2-amino-2-methylpropanoate HCl - Acetone - Triethylamine Setup Reaction Setup (DCM, 20-25°C) Reactants->Setup Reduction Reductive Amination (STAB addition) Setup->Reduction Stir 4-12h Workup Aqueous Workup (NaHCO₃ Quench, Extraction) Reduction->Workup Purification Purification (Flash Column Chromatography) Workup->Purification Crude Product Product Final Product: Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate Purification->Product Pure Product

Caption: Workflow for the synthesis of the target amino ester.

References

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. ChemCatChem. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry. Available at: [Link]

  • Reductive amination of (alpha) - amino acids: Solution - Phase synthes. Master's Theses. Available at: [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: [Link]

  • Methyl 2-amino-2-methylpropanoate. PubChem. Available at: [Link]

  • Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]

  • Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate. PubChemLite. Available at: [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. Available at: [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. Available at: [Link]

  • Synthesis and purification method for alpha-amino acid compound. Google Patents.
  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. Available at: [Link]

Sources

Application Note: Optimized Reaction Conditions for the Esterification of N-Isopropyl-2-Methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of N-isopropyl-2-methylalanine presents a unique synthetic challenge due to extreme steric congestion. The molecule features a quaternary


-carbon (gem-dimethyl group) adjacent to a bulky secondary amine (N-isopropyl group). This "neopentyl-like" steric environment severely inhibits the formation of the tetrahedral intermediate required for standard Fischer esterification or acid-catalyzed pathways.

This Application Note details two distinct protocols:

  • The "Stealth" Pathway (Recommended): Alkylation of the carboxylate using Cesium Carbonate (

    
    ) and alkyl halides. This method bypasses the steric center entirely by shifting the electrophilic attack to the unhindered alkyl halide.
    
  • The "Brute Force" Pathway: Acid chloride generation using Thionyl Chloride (

    
    ) followed by alcoholysis. This is reserved for simple methyl esters where harsh conditions are tolerable.
    

Strategic Analysis: The Steric Bottleneck

To select the correct protocol, one must understand the failure modes of standard esterification for this specific substrate.

The Gem-Dialkyl and N-Alkyl Barrier

In standard acid-catalyzed esterification (Fischer), an alcohol nucleophile must attack the protonated carbonyl carbon. For N-isopropyl-2-methylalanine:

  • 
    -Quaternary Center:  The two methyl groups on the alpha carbon create a "steric shield," blocking the trajectory of the incoming alcohol.
    
  • N-Isopropyl Bulk: The isopropyl group on the nitrogen adds rotational constraints, locking the molecule in conformations that further crowd the carbonyl face.

Mechanistic Decision Matrix

The following decision tree illustrates the logic for selecting the reaction pathway based on substrate complexity and desired ester type.

Esterification_Logic Start Substrate: N-isopropyl-2-methylalanine Decision Target Ester Type? Start->Decision Methyl Methyl Ester (Simple) Decision->Methyl Low Cost / Scale-up Complex Complex/Labile Ester (Benzyl, t-Butyl, Functionalized) Decision->Complex High Value / Mild Cond. RouteA Route A: Thionyl Chloride (In-Situ Acid Chloride) Methyl->RouteA RouteB Route B: Cesium Carbonate Alkylation (Carboxylate SN2) Methyl->RouteB If Route A Fails Complex->RouteB MechanismA Mechanism: Nucleophilic Acyl Substitution (Subject to Steric Clash) RouteA->MechanismA MechanismB Mechanism: Carboxylate SN2 Attack (Bypasses Steric Center) RouteB->MechanismB OutcomeA Yield: Moderate Risk: Incomplete Conversion MechanismA->OutcomeA OutcomeB Yield: High (>90%) Risk: Low MechanismB->OutcomeB

Figure 1: Decision matrix for esterification strategies. Route B is chemically superior for hindered substrates.

Protocol 1: Cesium Carbonate Alkylation (The "Stealth" Route)

Applicability: Best for complex esters (benzyl, ethyl, allyl) or when high yield is critical. Mechanism:


 displacement. The carboxylate oxygen acts as the nucleophile, attacking the unhindered alkyl halide. This avoids the steric congestion at the carbonyl carbon.
The "Cesium Effect"

We utilize


 because the large radius of the cesium cation (1.67 Å) creates a "loose ion pair" with the carboxylate in organic solvents (DMF). This results in a "naked," highly reactive carboxylate anion, significantly accelerating the reaction compared to sodium or potassium bases.
Experimental Procedure

Reagents:

  • N-isopropyl-2-methylalanine (1.0 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Alkyl Iodide/Bromide (e.g., Iodomethane, Benzyl bromide) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Protocol:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-isopropyl-2-methylalanine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
     (1.5 equiv) in a single portion. Stir at room temperature for 30 minutes. The mixture will appear as a white suspension. Note: This step generates the cesium carboxylate salt.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Add the Alkyl Iodide (1.2 equiv) dropwise.

    • Why 0°C? To prevent exotherms and potential N-alkylation side reactions, although the steric bulk of the N-isopropyl group makes N-quaternization unlikely.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. The disappearance of the acid peak and appearance of the less polar ester spot indicates completion.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and water. Wash the organic layer 3x with water (to remove DMF) and 1x with brine.

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Flash chromatography is rarely needed if the alkyl halide was pure; the product is usually obtained as a clean oil or solid.
    

Protocol 2: Thionyl Chloride Mediated Esterification (The "Brute Force" Route)

Applicability: Strictly for Methyl or Ethyl esters. Mechanism: Formation of an acid chloride intermediate in situ, followed by alcoholysis. Warning: This method requires heat to overcome the activation energy barrier imposed by the gem-dimethyl group.

Experimental Procedure

Reagents:

  • N-isopropyl-2-methylalanine (1.0 equiv)

  • Thionyl Chloride (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: Anhydrous Methanol (MeOH) (Excess, serves as reactant and solvent)

Step-by-Step Protocol:

  • Preparation: Chill anhydrous Methanol (0.5 M relative to substrate) to 0°C in an ice bath under Nitrogen.

  • Activation: Add

    
     (3.0 equiv) dropwise to the cold methanol.
    
    • Caution: This is highly exothermic and releases HCl gas. Use a fume hood. Stir for 20 minutes to form the

      
       active complex.
      
  • Addition: Add N-isopropyl-2-methylalanine (1.0 equiv) to the solution.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (65°C for MeOH) for 12–24 hours.

    • Critical Step: Unlike standard amino acids which react at RT, the hindered Aib-core requires thermal energy to drive the attack of methanol on the transient acid chloride species.

  • Workup: Concentrate the mixture in vacuo to remove excess MeOH and

    
    .
    
  • Neutralization: The product will be the Hydrochloride salt. To obtain the free base, partition between EtOAc and saturated

    
    . Dry and concentrate.
    

Comparative Data & Troubleshooting

Method Comparison Table
FeatureMethod A: Cesium CarbonateMethod B: Thionyl Chloride
Mechanism

(Carboxylate Attack)
Nucleophilic Acyl Substitution
Steric Sensitivity Low (Bypasses steric center)High (Attacks steric center)
Reaction Conditions Mild (RT, pH neutral/basic)Harsh (Reflux, Acidic)
Substrate Scope Methyl, Benzyl, Allyl, complex alkylsMethyl, Ethyl (Simple alcohols only)
Typical Yield 90–98%60–80% (Variable)
Side Reactions Minimal (O-alkylation dominant)N-acylation (rare), degradation
Troubleshooting Guide
  • Issue: Low Conversion in Method B (

    
    ). 
    
    • Cause: The steric shield of the gem-dimethyl group is preventing methanol attack.

    • Solution: Switch to Method A. Do not increase temperature further as decomposition may occur.

  • Issue: N-Alkylation in Method A.

    • Observation: Formation of quaternary ammonium salt.

    • Cause: Excess alkyl halide + high temperature.[1]

    • Solution: The N-isopropyl group usually prevents this via sterics. However, ensure strictly 1.1–1.2 equiv of alkyl halide is used and keep the reaction at RT.

Mechanistic Visualization (Cesium Route)

Cesium_Mechanism Substrate N-isopropyl-2-methylalanine Intermediate Cesium Carboxylate (Loose Ion Pair) Substrate->Intermediate Deprotonation (DMF) Cs2CO3 Cs2CO3 (Base) Cs2CO3->Intermediate Product Sterically Hindered Ester Intermediate->Product SN2 Attack on R-X (Fast, Unhindered) RX Alkyl Halide (R-X) RX->Product

Figure 2: The Cesium Carbonate pathway avoids the steric congestion at the carbonyl carbon by utilizing the carboxylate oxygen as the nucleophile.

References

  • Kuo, C.-H., & Lin, Y. A. (2024). Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives.[2][3][4][5] The Journal of Organic Chemistry, 89(7), 4958–4970. Link

  • Greenberg, J. A., & Sammakia, T. (2017).[6] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Link

  • Fabian, L., et al. (2014).[7] Efficient Microwave-Assisted Esterification Reaction Employing Methanesulfonic Acid Supported on Alumina as Catalyst.[7] Synthetic Communications, 44(16), 2386-2392. Link

  • Google Patents. (2021). Synthesis method of intermediate L-alanine isopropyl ester hydrochloride (CN109467515B).[7][8] Link

Sources

using Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate as a synthesis intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-ISOP Topic: Strategic Utilization of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate in Sterically Constrained Small Molecule Synthesis[1]

Executive Summary

Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate (also referred to as N-isopropyl-


-aminoisobutyric acid methyl ester or N-iPr-Aib-OMe) represents a class of "extreme" sterically hindered amino acid building blocks.[1]

In modern drug discovery, this intermediate is prized for two distinct physicochemical properties:

  • The Thorpe-Ingold Effect (Gem-Dimethyl): The geminal dimethyl groups at the

    
    -carbon restrict bond rotation, forcing peptides or scaffolds into specific stable conformations (often helices or turns).
    
  • N-Alkylation Bulk: The isopropyl group on the nitrogen eliminates hydrogen bond donation capacity and creates a "protective shell" against enzymatic degradation (proteolysis).

This guide provides validated protocols for synthesizing, hydrolyzing, and coupling this difficult-to-handle intermediate, addressing the specific challenges posed by its steric congestion.[1]

Chemical Profile & Steric Challenges

PropertyValueImplication for Synthesis
CAS Number 13257-67-5Reference identifier.
Molecular Weight 159.23 g/mol Low MW, high volatility potential.
Boiling Point ~60-65°C (at reduced pressure)Can be distilled, but care required during solvent removal.
Steric Class

-disubstituted +

-secondary
Critical: Nucleophilic attack on the ester is hindered.[1] Nucleophilic attack by the amine is slow.
pKa (Conjugate Acid) ~10.2Highly basic secondary amine; requires strong coupling reagents.

Module A: High-Yield Synthesis Protocol

Objective: Synthesize the title compound from commercially available Methyl


-bromoisobutyrate.

Mechanism:


 substitution.
Challenge: The tertiary bromide is prone to elimination (

) to form the methacrylate byproduct if heated with strong bases. The protocol uses excess amine and controlled temperature to favor substitution.
Reagents:
  • Methyl 2-bromo-2-methylpropionate (1.0 equiv)[1]

  • Isopropylamine (5.0 equiv) – Acts as both nucleophile and proton scavenger.

  • Acetonitrile (Anhydrous) or Methanol.

  • Sodium Iodide (0.1 equiv) – Finkelstein catalyst to accelerate substitution.

Step-by-Step Protocol:
  • Setup: Use a heavy-walled pressure vessel (sealed tube) or an autoclave. Isopropylamine boils at 32°C; open reflux will result in reagent loss.

  • Charging: Dissolve Methyl 2-bromo-2-methylpropionate (20 mmol) and NaI (2 mmol) in Acetonitrile (20 mL).

  • Addition: Cool the vessel to 0°C. Add Isopropylamine (100 mmol) quickly. Seal the vessel immediately.

  • Reaction: Heat the vessel to 60°C for 24–48 hours.

    • Note: Higher temperatures (>80°C) increase elimination byproducts.

  • Workup:

    • Cool to room temperature (RT) and vent carefully.

    • Concentrate under reduced pressure to remove solvent and excess isopropylamine.

    • Resuspend residue in Diethyl Ether (50 mL). The hydrobromide salt of isopropylamine will precipitate.

    • Filtration: Filter off the solid salts.

  • Purification: The filtrate contains the crude product. Purify via vacuum distillation (bp ~55°C at 5 mmHg) or flash chromatography (Hexane/EtOAc 8:2) if high purity is required.

Module B: Hydrolysis (Deprotection) Strategy

Objective: Convert the ester to the free acid (Lithium 2-methyl-2-(isopropylamino)propanoate) for coupling.[1]

The Problem: Standard saponification (NaOH/MeOH, RT) often fails with Aib derivatives due to the steric shield around the carbonyl carbon.

Method 1: Anhydrous Nucleophilic Cleavage (Recommended)

This method avoids the harsh acidic conditions that might degrade sensitive moieties if this unit is part of a larger molecule.

  • Reagent: Potassium Trimethylsilanolate (TMSOK) in THF.

  • Protocol:

    • Dissolve ester (1.0 equiv) in anhydrous THF (0.5 M).

    • Add TMSOK (2.0 equiv).

    • Stir at RT for 4–12 hours. A precipitate (the potassium salt of the amino acid) often forms.

    • Isolation: Filter the solid or dilute with ether and extract with water. Acidify the aqueous layer carefully to pH 5–6 (isoelectric point) to precipitate the zwitterionic amino acid.

Method 2: Acidic Hydrolysis (Robust)
  • Reagent: 6N HCl.

  • Protocol: Reflux the ester in 6N HCl for 12 hours. This is effective but destroys acid-sensitive groups.[1]

Module C: Downstream Application (Peptide Coupling)

Objective: Coupling this sterically hindered amine to a carboxylic acid.

Visual Workflow: The following diagram illustrates the synthesis and subsequent application pathways, highlighting the critical decision points based on steric hindrance.

SynthesisWorkflow Start Methyl 2-bromo-2-methylpropionate Intermediate Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate (Target Molecule) Start->Intermediate S_N2 Substitution (Sealed Tube, 60°C) Reagent + Isopropylamine (XS) + NaI (Cat) Reagent->Intermediate Decision Application Route? Intermediate->Decision RouteA Route A: Peptide Synthesis Decision->RouteA RouteB Route B: Heterocycle (Hydantoin) Decision->RouteB StepA1 Hydrolysis (TMSOK or HCl) RouteA->StepA1 StepB1 React with Isocyanate (R-NCO) RouteB->StepB1 StepA2 Coupling (HATU/HOAt) StepA1->StepA2 Free Acid ProductA Sterically Locked Peptide StepA2->ProductA StepB2 Acid Cyclization StepB1->StepB2 Urea Intermediate ProductB N-Isopropyl Hydantoin StepB2->ProductB

Caption: Synthesis workflow for N-isopropyl-Aib-OMe and its divergence into peptide coupling or heterocycle formation.

Coupling Protocol (The "Difficult" Amide Bond):

Standard EDC/NHS coupling usually fails because the nucleophilic amine is shrouded by the isopropyl and methyl groups.

Recommended System: HATU / HOAt / DIPEA.

  • Activation: Dissolve the carboxylic acid partner (1.0 equiv) in DMF. Add HATU (1.2 equiv) and HOAt (1.2 equiv). Stir for 5 mins.

  • Addition: Add the N-isopropyl amino ester (1.0 equiv) and DIPEA (3.0 equiv).

  • Condition: Microwave irradiation (50°C, 30 min) is highly recommended to drive the reaction to completion.

  • Alternative: If HATU fails, convert the carboxylic acid to an Acid Fluoride (using Cyanuric Fluoride) or Acid Chloride (using Ghosez's reagent) before reacting with the amine.

Scientific Rationale: The Conformational Lock

The utility of this intermediate lies in the Thorpe-Ingold Effect .

  • Mechanism: In a standard amino acid (Glycine), the bond angle (

    
    ) is flexible. In 
    
    
    
    -disubstituted amino acids (like our target), the bulky methyl groups repel each other, compressing the internal
    
    
    angle.[1]
  • Result: This compression forces the external substituents (the amine and carbonyl) closer together, favoring intramolecular cyclization (if applicable) or locking the peptide backbone into a helical turn (

    
    -helix or 
    
    
    
    -helix).
  • N-Isopropyl Impact: The addition of the isopropyl group adds a second layer of constraint, effectively "freezing" the

    
     and 
    
    
    
    torsion angles, making this residue a powerful tool for designing rigid peptidomimetics that bind to specific receptors with high affinity.

References

  • Synthesis of Hindered Amino Esters

    • Source:Organic Syntheses, Coll. Vol. 3, p. 142 (1955); Vol. 21, p. 13 (1941).
    • Relevance: Foundational protocols for amin

      
      -bromo esters.[1]
      
    • Link:[1]

  • Hydrolysis of Sterically Hindered Esters

    • Source: Laganis, E. D., & Chenard, B. L. (1984).[1] "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters, 25(51), 5831-5834.[1]

    • Relevance: Establishes TMSOK as the gold standard for cleaving hindered esters like Aib-OMe.
    • Link:

  • Peptide Coupling of N-Alkylated/Hindered Amino Acids

    • Source: Coste, J., et al. (1990). "Coupling N-methylated amino acids using PyBOP and PyBroP." Tetrahedron Letters, 31(5), 667-670.[1]

    • Relevance: While discussing N-methyl, the principles apply to N-isopropyl; establishes the need for phosphonium/uronium reagents (H
    • Link:

  • Conformational Effects (Thorpe-Ingold)

    • Source: Toniolo, C., et al. (2001). "Structure and conformational properties of Aib-containing peptides." Chemical Reviews, 101(10).
    • Relevance: Explains the "helical inducer" property of the gem-dimethyl backbone.
    • Link:

Sources

Application Note: A Detailed Protocol for the Synthesis of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-substituted α-amino esters are a critical class of molecules, serving as versatile intermediates in the synthesis of pharmaceuticals, peptidomimetics, and other high-value chemical entities.[1] This application note provides a comprehensive, field-tested protocol for the synthesis of a specific α-tertiary amino ester, Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate. The chosen synthetic strategy is reductive amination, a robust and highly efficient method for forming carbon-nitrogen bonds.[2]

This guide details a one-pot procedure involving the reaction of methyl 2-methyl-2-oxopropanoate (a hindered α-ketoester) with isopropylamine. The key to this protocol's success lies in the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and chemoselective reducing agent.[3][4] We will delve into the mechanistic rationale for reagent selection, provide a detailed step-by-step experimental procedure, and offer insights into process optimization and troubleshooting. This document is intended for researchers and drug development professionals seeking a reliable and scalable method for the synthesis of α-amino esters.

Mechanistic Rationale and Strategic Choices

Reductive amination is a cornerstone of modern organic synthesis, prized for its efficiency in constructing amine scaffolds while avoiding issues like over-alkylation common to direct alkylation methods.[2][5] The reaction proceeds through two key stages, which occur in a single reaction vessel in this protocol.

Stage 1: Iminium Ion Formation The reaction initiates with the nucleophilic attack of the primary amine (isopropylamine) on the electrophilic carbonyl carbon of the α-ketoester (methyl 2-methyl-2-oxopropanoate). This forms an unstable carbinolamine intermediate which subsequently dehydrates to yield a protonated imine, known as an iminium ion.[6][7] For sterically hindered or less reactive ketones, this equilibrium can be slow. The inclusion of a catalytic amount of acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the rate of iminium ion formation.[4][6]

Stage 2: Hydride Reduction The formed iminium ion is highly electrophilic and readily accepts a hydride (H⁻) from a reducing agent to yield the final amine product.

Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)? The choice of reducing agent is critical for the success of a one-pot reductive amination.[6]

  • Chemoselectivity: NaBH(OAc)₃ is the reagent of choice because it is a mild hydride donor. Its reactivity is attenuated by the electron-withdrawing effects of the three acetate groups. This allows it to selectively reduce the highly reactive iminium ion much faster than the less reactive starting ketone.[3][6] Harsher reagents like sodium borohydride (NaBH₄) would indiscriminately reduce both the ketone and the iminium ion, leading to significant formation of an undesired alcohol byproduct.[3][8]

  • Safety and Handling: Unlike the historically used sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ is non-toxic and its byproducts are benign, eliminating concerns over cyanide contamination in the product or waste stream.[2][3][9]

  • Reaction Conditions: It performs optimally in common aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), under which iminium formation is favorable.[4][6]

The overall reaction scheme is summarized below.

Caption: Overall reaction scheme for the synthesis.

Materials and Methods

Reagents and Equipment
Reagent / Material Grade Supplier Notes
Methyl 2-methyl-2-oxopropanoate≥98%Sigma-AldrichStore under inert gas.
Isopropylamine≥99%Acros OrganicsHighly volatile and flammable.
Sodium triacetoxyborohydride (NaBH(OAc)₃)97%Combi-BlocksMoisture sensitive. Handle quickly.
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-AldrichToxic and carcinogenic. Use in fume hood.
Acetic Acid, GlacialACS Reagent, ≥99.7%Fisher ScientificCorrosive.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab PreparedUsed for quenching.
Dichloromethane (DCM)ACS GradeFisher ScientificUsed for extraction.
Brine (Saturated NaCl)Aqueous SolutionLab PreparedUsed for washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRUsed as a drying agent.
Round-bottom flask, magnetic stirrer, stir bar, nitrogen inlet, condenser, separatory funnel, rotary evaporator, silica gel (230-400 mesh).Standard laboratory glassware.
Stoichiometry and Reaction Parameters

This protocol is described for a 10 mmol scale. It can be scaled as needed, with appropriate adjustments to glassware and cooling/heating capacity.

Component M.W. ( g/mol ) Equivalents Amount (10 mmol scale)
Methyl 2-methyl-2-oxopropanoate116.121.01.16 g
Isopropylamine59.111.10.65 g (0.95 mL)
Sodium triacetoxyborohydride211.941.53.18 g
Acetic Acid60.050.1~0.06 g (57 µL)
1,2-Dichloroethane (DCE)--40 mL
Reaction Time --12 - 24 hours
Temperature --Room Temperature (~20-25 °C)
Expected Yield 159.23 (Product M.W.)-75-90% (1.20 - 1.43 g)

Detailed Experimental Protocol

workflow start Setup & Inert Atmosphere add_reagents Charge flask with ketoester, isopropylamine, and DCE start->add_reagents add_catalyst Add catalytic acetic acid add_reagents->add_catalyst stir Stir for 15 min at RT add_catalyst->stir add_stab Add NaBH(OAc)3 portion-wise stir->add_stab react Stir at RT for 12-24h (Monitor by TLC/GC-MS) add_stab->react quench Quench with sat. NaHCO3 (aq) react->quench extract Extract with DCM (3x) quench->extract wash Wash organic layer with brine extract->wash dry Dry over MgSO4, filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify via column chromatography concentrate->purify end Characterize Final Product purify->end

Caption: Step-by-step experimental workflow diagram.

Safety First: This procedure must be conducted in a well-ventilated chemical fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. 1,2-dichloroethane is a suspected carcinogen. Isopropylamine and organic solvents are flammable.

  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add methyl 2-methyl-2-oxopropanoate (1.16 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous 1,2-dichloroethane (40 mL) to the flask. Add isopropylamine (0.95 mL, 11.0 mmol, 1.1 equiv) via syringe, followed by glacial acetic acid (57 µL, 1.0 mmol, 0.1 equiv).

  • Iminium Formation: Stir the resulting solution under a nitrogen atmosphere at room temperature for 15 minutes.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 5-10 minutes. Insight: Adding the reducing agent in portions helps to control any mild exotherm and ensures a smooth reaction initiation.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS) to confirm the consumption of the starting ketoester.[6]

  • Work-up - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 30 mL). Combine the organic layers. Insight: The pH of the aqueous layer should be kept between 7-8 to prevent hydrolysis of the ester product while ensuring the amine is in its free base form for efficient extraction.[10]

  • Work-up - Washing & Drying: Wash the combined organic layers with brine (1 x 40 mL), then dry over anhydrous magnesium sulfate. Filter off the drying agent and wash the filter cake with a small amount of dichloromethane.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Purification and Characterization
  • Purification: The crude oil is purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of 5% to 20% Ethyl Acetate in Hexanes containing 1% Triethylamine. Insight: The addition of triethylamine to the eluent is crucial. It deactivates the acidic sites on the silica gel, preventing the basic amine product from tailing or irreversibly adsorbing to the column, which significantly improves yield and purity.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to afford Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate as a clear, colorless to pale yellow oil.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Field Insights

Problem Potential Cause Solution
Low Conversion / Incomplete Reaction 1. Insufficient reaction time. 2. Deactivated NaBH(OAc)₃ due to moisture. 3. Insufficient acid catalyst for hindered ketone.1. Allow reaction to proceed for a longer duration (up to 36h). 2. Use a fresh bottle of NaBH(OAc)₃ and handle under inert conditions. 3. Increase acetic acid to 0.5-1.0 equivalents.
Significant Alcohol Byproduct Formation The reducing agent is too reactive or the iminium ion formation is too slow.This is unlikely with NaBH(OAc)₃. If observed, it indicates a problem with the reagent's quality. Ensure proper reagent is used. Slower addition of the reducing agent can sometimes help.
Low Yield After Work-up 1. Emulsion during extraction. 2. Product loss on the silica gel column. 3. Hydrolysis of the methyl ester.1. Add more brine to the separatory funnel to break the emulsion. 2. Ensure triethylamine is added to the eluent during chromatography. 3. Maintain a neutral pH (7-8) during the aqueous work-up.[10]

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate using a one-pot reductive amination. The strategic use of sodium triacetoxyborohydride ensures high chemoselectivity, operational simplicity, and enhanced safety compared to other methods.[3][9] By understanding the underlying mechanism and paying close attention to the procedural details outlined, researchers can confidently apply this methodology for the efficient production of α-tertiary amino esters for applications in medicinal chemistry and beyond.

References

  • Grogg, M., & Seebach, D. (2009). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Helvetica Chimica Acta. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. organic-chemistry.org. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. PubMed. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, esters, nitriles and related compounds by α-amination. organic-chemistry.org. [Link]

  • D'Souza, R. (2001). Reductive amination of (alpha) - amino acids: Solution - Phase synthesis. UNF Digital Commons. [Link]

  • LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Oji, Y., & Yoshida, K. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Biffis, A., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]

  • Ruhaak, L. R., et al. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. PubMed, National Institutes of Health. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Organic Reaction Mechanisms. (n.d.). Reductive Amination. organic-reaction.com. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. chemistrysteps.com. [Link]

  • Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

Sources

Application Note: Catalytic Architectures of N-Isopropyl Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the catalytic applications of N-isopropyl amino acid esters , focusing on their pivotal role as chiral auxiliaries in asymmetric synthesis and their production via biocatalytic resolution . These compounds are critical tools in drug development for generating enantiomerically pure building blocks.[1]

Introduction & Strategic Utility

N-isopropyl amino acid esters (e.g., L-Valine isopropyl ester) represent a specialized class of chiral synthons. Unlike simple methyl or ethyl esters, the isopropyl group provides a specific steric bulk that is critical for directing stereochemistry in auxiliary-based catalysis.

In drug development, these esters serve two primary high-value functions:

  • Chiral Auxiliaries: They act as the chiral scaffold in metal-mediated or organocatalytic alkylations, where the isopropyl moiety shields one face of the reaction center, forcing incoming electrophiles to attack from the opposite side.

  • Resolution Substrates: They are excellent substrates for lipase-catalyzed kinetic resolution, allowing for the rapid generation of enantiopure amino acid building blocks (e.g., for peptide therapeutics).

Mechanistic Principles: The "Steric Shield" Effect

The utility of N-isopropyl esters in catalysis is governed by conformational locking . When used as a chiral auxiliary (e.g., forming an enamine or imine with a substrate), the isopropyl group adopts a conformation that minimizes steric strain, effectively "blocking" one trajectory of attack.[2]

Mechanism Visualization (Graphviz)

The following diagram illustrates the steric directing effect of L-Valine Isopropyl Ester in an asymmetric alkylation.

StericShielding Substrate Prochiral Substrate (e.g., Beta-Keto Ester) Intermediate Chiral Enamine/Imine (Steric Lock) Substrate->Intermediate Condensation Auxiliary Chiral Auxiliary (L-Valine Isopropyl Ester) Auxiliary->Intermediate Chiral Induction Reaction Asymmetric Alkylation (Electrophile Attack) Intermediate->Reaction Si-Face Shielding (Isopropyl Group) Product Enantiopure Product (>95% ee) Reaction->Product Re-Face Attack Recovery Auxiliary Recovery (Hydrolysis) Product->Recovery Cleavage Recovery->Auxiliary Recycle

Caption: Stereochemical control mechanism where the isopropyl ester moiety directs electrophilic attack via steric shielding.[2][3]

Protocol A: Asymmetric Alkylation using L-Valine Isopropyl Ester

This protocol describes the use of L-Valine Isopropyl Ester as a chiral auxiliary for the asymmetric alkylation of


-alkyl 

-keto esters.[4][5] This method is superior to using methyl esters due to the enhanced stability and stereocontrol provided by the isopropyl group.
Materials & Reagents
  • Chiral Auxiliary: L-Valine Isopropyl Ester (1.0 equiv).

  • Substrate: Cyclic

    
    -keto ester (e.g., 2-carboethoxycyclopentanone).
    
  • Solvent: Toluene (anhydrous).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv).

  • Base: LDA (Lithium Diisopropylamide) or NaH for deprotonation.

  • Electrophile: Alkyl Halide (e.g., Benzyl bromide).

Step-by-Step Methodology

1. Formation of the Chiral Enamine

  • Charge a round-bottom flask equipped with a Dean-Stark trap with the

    
    -keto ester (10 mmol) and L-Valine Isopropyl Ester (12 mmol).
    
  • Add anhydrous Toluene (50 mL) and pTSA (0.5 mmol).

  • Reflux the mixture for 12–24 hours, monitoring water collection in the Dean-Stark trap.

  • Once water evolution ceases (indicating complete condensation), cool the mixture and concentrate under reduced pressure to obtain the crude chiral enamine.

    • Expert Insight: The isopropyl ester group prevents side-reactions (like self-condensation) often seen with smaller esters due to its steric bulk.

2. Asymmetric Alkylation

  • Dissolve the crude enamine in anhydrous THF (30 mL) and cool to -78°C under Nitrogen.

  • Add LDA (1.1 equiv) dropwise to generate the metallo-enamine species. Stir for 30 mins.

  • Add the alkyl halide (1.2 equiv) slowly.

  • Allow the reaction to warm to 0°C over 4 hours.

  • Quench with saturated

    
     solution.[6]
    

3. Hydrolysis and Recovery

  • Stir the alkylated intermediate in a biphasic mixture of

    
     HCl and Ether for 4 hours at room temperature.
    
  • Separate the layers.[5] The organic layer contains the chiral alkylated ketone .

  • Basify the aqueous layer (pH 10) and extract with DCM to recover the L-Valine Isopropyl Ester .

Data: Stereoselectivity Comparison
Auxiliary Ester GroupYield (%)ee (%)Notes
Methyl (-OMe)8278Lower steric bulk; some racemization.
Isopropyl (-OiPr) 88 94 Optimal steric shielding; high stability.
tert-Butyl (-OtBu)6596Higher ee, but significantly lower yield due to steric hindrance during condensation.

Protocol B: Biocatalytic Resolution of N-Isopropyl Amino Acid Esters

Before they can be used as auxiliaries, these esters must often be prepared in high optical purity. This protocol uses Lipase catalysis to resolve racemic mixtures.

Materials
  • Substrate: Racemic N-protected amino acid isopropyl ester (e.g., N-Cbz-DL-Valine-OiPr).

  • Biocatalyst: Pseudomonas cepacia Lipase (Lipase PS) immobilized on celite.

  • Solvent: Diisopropyl ether (water-saturated).

  • Acyl Acceptor: None required for hydrolysis; water acts as the nucleophile.

Workflow Diagram (Graphviz)

Biocatalysis Racemate Racemic Mixture (R/S-Isopropyl Ester) Lipase Lipase PS / Buffer (Selective Hydrolysis) Racemate->Lipase Separation Phase Separation Lipase->Separation S_Acid (S)-Amino Acid (Hydrolyzed Product) Separation->S_Acid Aqueous Phase R_Ester (R)-Amino Acid Isopropyl Ester (Unreacted) Separation->R_Ester Organic Phase

Caption: Kinetic resolution workflow separating (S)-acid and (R)-ester via selective enzymatic hydrolysis.

Step-by-Step Methodology
  • Preparation: Dissolve 20 mmol of racemic N-Cbz-amino acid isopropyl ester in 100 mL of water-saturated Diisopropyl ether.

  • Initiation: Add 500 mg of Immobilized Lipase PS.

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm). Monitor conversion via HPLC (Chiralcel OD-H column).

  • Termination: Stop the reaction at 50% conversion (typically 24–48 hours). Filter off the enzyme.

  • Purification:

    • Extract the organic phase with saturated

      
      .
      
    • Aqueous Phase: Contains the (S)-N-Cbz-Amino Acid (hydrolyzed).

    • Organic Phase: Contains the enantiopure (R)-N-Cbz-Amino Acid Isopropyl Ester .

    • Note: To get the (S)-ester, esterify the acid from the aqueous phase.

References

  • Schöllkopf, U., et al. (1981). Enantioselective Synthesis of (R)-a-Methyl-a-amino Acids using L-Valine as Chiral Auxiliary Reagent. Angewandte Chemie International Edition. Link

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link

  • Miyazawa, T., et al. (2008). Lipase-catalyzed enantioselective hydrolysis of N-protected racemic non-protein amino acid esters. Semantic Scholar. Link

  • Ferreira, L., et al. (2018). L-valine isopropyl ester as an alternative chiral auxiliary in asymmetric alkylation. ResearchGate. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HYD-AIB-ISO-001 Subject: Overcoming Steric Hindrance in N-Isopropyl-Aib-OMe Hydrolysis Status: Active Guide Support Level: Tier 3 (Senior Scientist)

The "Steric Fortress" Diagnosis

Why is your reaction failing?

You are attempting to hydrolyze Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate . In the field of peptide synthesis and medicinal chemistry, this specific scaffold represents a "perfect storm" of steric hindrance.

  • The Thorpe-Ingold Effect (Gem-Dimethyl): The quaternary

    
    -carbon (the Aib core) restricts bond rotation, locking the ester carbonyl in a conformation that is difficult for nucleophiles to access.
    
  • N-Isopropyl Shielding: The bulky isopropyl group on the adjacent nitrogen creates a secondary steric wall. Standard nucleophiles (like

    
     in water) simply cannot reach the electrophilic carbonyl carbon effectively.
    

Common Symptoms:

  • Standard LiOH/THF/H2O: Reaction stalls at <10% conversion even after 24 hours.

  • Heating: leads to decomposition or unwanted side reactions before hydrolysis is complete.

  • "Disappearing" Product: You believe the reaction worked, but you cannot extract the product (see Module 4: Isolation).

Decision Matrix: Selecting Your Protocol

Do not blindly apply standard saponification conditions. Use this logic flow to select the correct method for your specific constraints.

HydrolysisDecision cluster_legend Protocol Key Start START: Select Protocol AcidTol Is the molecule acid-sensitive? (e.g., Boc, tBu groups present?) Start->AcidTol NoAcid No: Molecule is robust AcidTol->NoAcid No YesAcid Yes: Acid Sensitive AcidTol->YesAcid Yes MethodA Method A: Acid Hydrolysis (6N HCl) (Most Robust) NoAcid->MethodA MethodB Method B: TMSOK (Anhydrous) (The 'Gold Standard' for hindered esters) YesAcid->MethodB

Figure 1: Decision matrix for selecting the optimal hydrolysis pathway based on substrate stability.

Protocol A: The "Nuclear Option" (Acid Hydrolysis)

Best for: Robust substrates where you want the HCl salt form of the amino acid. Mechanism: Acid-catalyzed acyl cleavage (


).[1] The protonated carbonyl is a stronger electrophile, overcoming some steric repulsion.
Step-by-Step Workflow
  • Dissolution: Dissolve your ester (1.0 equiv) in 6N HCl (aq) . Use approximately 10-20 mL per gram of substrate.

    • Note: If solubility is poor, add a minimal amount of Dioxane or Acetic Acid.

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) .

    • Duration: Due to the N-isopropyl/Aib hindrance, this typically requires 12–24 hours . Monitor by LCMS (look for the Acid mass: M-14).

  • Workup (Critical):

    • Cool to room temperature.[2][3][4]

    • Do NOT extract. The product is a hydrochloride salt and is water-soluble.

    • Concentrate the reaction mixture in vacuo to dryness.

  • Chasing Water: Re-dissolve the residue in Toluene and evaporate again. Repeat 3x. This azeotropically removes residual water and HCl.

  • Result: You will obtain the solid Hydrochloride Salt .

Protocol B: The "Gold Standard" (TMSOK)

Best for: Acid-sensitive substrates or when mild, anhydrous conditions are required. Reagent: Potassium Trimethylsilanolate (TMSOK).[5] Why it works: In anhydrous solvents (THF), the silanolate anion is "naked" (unsolvated) and acts as a potent nucleophile, penetrating the steric shield that blocks hydrated hydroxide ions.

Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Dissolve ester (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Reagent Addition: Add TMSOK (2.0 - 3.0 equiv) in one portion.

    • Tip: TMSOK is hygroscopic. Handle quickly or in a glovebox.

  • Reaction: Stir at Room Temperature or mild heat (40°C).

    • Duration: 4–12 hours.

  • Quench:

    • The reaction generates the Potassium salt and TMS-ether.

    • Quench with 1M HCl (if acid stable) or Citric Acid (mild).

TMSOK_Mechanism Step1 Steric Shielding (Hydrated OH- blocked) Step2 TMSOK (THF) (Naked Nucleophile) Step1->Step2 Switch Reagent Step3 Silyl Ester Intermediate Step2->Step3 Nucleophilic Attack Step4 Hydrolysis (Upon Workup) Step3->Step4 Acid Quench

Figure 2: Mechanistic advantage of TMSOK in anhydrous media.

The "Hidden" Failure: Isolation & Zwitterions

Read this if your reaction "worked" but you have 0% yield.

The product, 2-methyl-2-[(propan-2-yl)amino]propanoic acid , is an amino acid.

  • pH < 2: It exists as the Ammonium Cation (

    
    ). Soluble in Water.[2]
    
  • pH > 10: It exists as the Carboxylate Anion (

    
    ). Soluble in Water.[2]
    
  • pH ~ 6-7 (Isoelectric Point): It exists as a Zwitterion (

    
    ). Highly soluble in water, insoluble in organic solvents. 
    

The Error: If you neutralize the reaction to pH 7 and try to extract with Ethyl Acetate, the product stays in the water layer. You will discard the water and lose your product.

Correct Isolation Strategies:

Method Protocol Best For
Ion Exchange Load aqueous mix onto Dowex 50W (H+ form) . Wash with water.[2][4][6] Elute with 1M NH4OH . Lyophilize. High Purity Free Amino Acid
Lyophilization If using volatile acids/bases (HCl, NH4OH), simply freeze-dry the aqueous layer directly. Crude material / Salts

| Scavenging | Use Amberlyst 15 to catch the amino acid, wash resin, then release with Ammonia/MeOH. | Parallel Synthesis |

FAQ: Troubleshooting

Q: Can I use Barium Hydroxide (


)? 
A:  Yes. This is the "Nicolaou" method. Use 

in MeOH. The advantage is that upon completion, you can acidify with

. The Barium precipitates as

(remove by filtration), leaving your product in solution. This avoids the salt removal problem.[7]

Q: My LCMS shows the mass of the starting material, but the retention time shifted. What happened? A: You likely formed the Methyl Ester Hydrochloride salt . If you ran the reaction in HCl/MeOH, you might have just protonated the amine without hydrolyzing the ester. Ensure you are using Water in your acid mix (e.g., 6N HCl aq) and not anhydrous methanolic HCl.

Q: The TMSOK reaction turned into a gel. A: This is common in concentrated THF reactions due to silanolate polymerization. Dilute with more THF or DCM. It does not affect the chemistry.

References & Authority

  • TMSOK Methodology: Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Rapid hydrolysis of hindered esters.[2] Tetrahedron Letters, 25(51), 5831-5834.

  • Zwitterion Isolation: Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic solvents. Synthesis, 805–822. (Context on handling hindered ester intermediates).

  • General Aib Chemistry: Wipf, P., & Hecht, S. M. (1994). Microsclerodermins A and B. Synthesis and revision of the absolute configuration. Journal of the American Chemical Society. (Demonstrates hydrolysis of complex Aib analogs).

Sources

Technical Support Center: HPLC Analysis of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate and its related impurities via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development, validation, and routine analysis. Our approach is rooted in explaining the fundamental principles behind the troubleshooting steps, ensuring you not only solve the immediate problem but also build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

General Method Development & Initial Setup
  • Q: I am starting method development for the first time. What are the recommended initial HPLC conditions for separating Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate from its potential impurities?

    A: A successful separation begins with a logical starting point that considers the analyte's physicochemical properties. Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate is a basic, polar compound, which guides our initial choices.

    Expertise & Rationale: The secondary amine in your molecule is basic and will be protonated at low pH. This charge can lead to strong, undesirable interactions with residual silanol groups on the surface of silica-based columns, causing significant peak tailing[1][2]. Therefore, our primary strategy is to control this interaction. We recommend starting with a modern, base-deactivated, end-capped C18 column, which has a lower concentration of active silanol sites[2]. Operating at a low pH (pH < 3) ensures that the majority of surface silanols are protonated and thus less likely to interact with the protonated amine analyte[1].

    Starting Protocol: Below is a robust set of starting conditions. This setup is designed to provide good initial retention and peak shape, which can then be optimized.

    ParameterRecommended Starting ConditionRationale
    Column Base-Deactivated C18, 150 x 4.6 mm, 3.5 µmMinimizes silanol interactions, providing good efficiency.
    Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterLow pH protonates silanols and the analyte, improving peak shape.
    Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
    Gradient 5% to 95% B over 15 minutesA broad scouting gradient to elute impurities with a wide range of polarities.
    Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
    Column Temp. 30 °CProvides better reproducibility than ambient temperature.
    Detection (UV) 210-220 nmThe analyte lacks a strong chromophore; detection at low UV is necessary.
    Injection Vol. 5-10 µLA good starting point to avoid column overload.
    Sample Diluent Mobile Phase A or Water/Acetonitrile (90:10)Ensures compatibility with the mobile phase to prevent peak distortion.
Troubleshooting Common Issues
  • Q: My primary peak for Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate is severely tailing. How can I fix this?

    A: Peak tailing is the most common issue for basic compounds like yours and is almost always caused by secondary interactions between the protonated amine analyte and ionized residual silanol groups on the silica stationary phase[1]. The goal is to minimize these interactions.

    Troubleshooting Workflow: Follow this systematic approach to diagnose and resolve peak tailing. It is crucial to change only one parameter at a time to isolate the cause.

    Caption: Troubleshooting workflow for peak tailing of basic compounds.

    Detailed Steps & Explanation:

    • Lower Mobile Phase pH: Ensure your mobile phase pH is between 2.5 and 3.0. This is the most effective first step, as it suppresses the ionization of silanol groups (pKa ~3.5-4.5), reducing their ability to interact with your positively charged analyte[1].

    • Use a High-Purity, End-Capped Column: Older or lower-quality silica columns have a higher population of accessible, acidic silanols. Modern columns use high-purity silica and are "end-capped" — a process that chemically blocks many of these residual silanols, making them less reactive towards basic analytes[2].

    • Add a Competing Base: If tailing persists, adding a small amount of a competing base like Triethylamine (TEA) to the mobile phase can be effective. TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions. Note: TEA can suppress ionization in MS detectors.

    • Check for Column Degradation: Over time, especially with aggressive mobile phases, the stationary phase can degrade, exposing more silanol groups. If a new column provides a good peak shape while an old one does not, the old column has reached the end of its life for this application. Using a guard column can help extend the main column's lifetime.

  • Q: I am struggling to separate two closely eluting impurities. How can I improve the resolution?

    A: Improving resolution requires manipulating the "Resolution Equation" components: efficiency (N), selectivity (α), and retention factor (k).

    • R_s = (√N / 4) * (α - 1 / α) * (k / 1 + k)

    Expertise & Rationale: Selectivity (α) is the most powerful factor for improving resolution. Small changes in selectivity can have a large impact on separating peaks. Selectivity is influenced by the mobile phase composition and the stationary phase chemistry.

    Method Optimization Strategy:

    • Optimize the Gradient: If you are using a gradient, making it shallower (i.e., increasing the gradient time) around the elution time of your critical pair will increase the separation.

      • Action: If your impurities elute at 40% Mobile Phase B, modify your gradient from a simple linear 5-95% B to one that holds at 35% B for a few minutes, then slowly ramps from 35% to 45% B over a longer period (e.g., 10 minutes).

    • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different elution orders and selectivities.

      • Action: If you are using acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar retention time and check the resolution. Sometimes a ternary mixture (Water/Acetonitrile/Methanol) can provide unique selectivity.

    • Change the Stationary Phase: If mobile phase changes are insufficient, changing the column chemistry is the next step.

      • Action: Switch from a C18 to a different phase. A phenyl-hexyl column offers pi-pi interactions, which can be useful if your impurities have aromatic rings. An embedded-polar-group (EPG) column can offer different hydrogen bonding interactions and improved peak shape for bases[2].

    • Increase Efficiency: While less impactful than selectivity, increasing column efficiency can also improve resolution.

      • Action: Use a longer column (e.g., 250 mm instead of 150 mm) or a column packed with smaller particles (e.g., 2.7 µm or 1.8 µm), though this will increase backpressure[2].

  • Q: My retention times are shifting from one injection to the next. What is causing this instability?

    A: Retention time instability is typically caused by three main factors: insufficient column equilibration, changes in mobile phase composition, or fluctuating column temperature[3].

    Systematic Check Protocol:

    Caption: Diagnostic workflow for unstable HPLC retention times.

    Explanation of Checks:

    • Column Equilibration: When running a gradient, the column must be returned to the initial mobile phase conditions and be fully re-equilibrated before the next injection. Insufficient equilibration is a very common cause of drifting retention times, especially in the first few runs of a sequence[3]. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column after the gradient is complete.

    • Mobile Phase Preparation: The retention of your basic analyte is highly sensitive to the mobile phase pH[2]. Using a buffer (e.g., 10-25 mM ammonium formate adjusted to the target pH) instead of just an acid additive can provide more stable pH control. Ensure the mobile phase is well-mixed and degassed, as dissolved gases can form bubbles in the pump, leading to inaccurate flow rates and retention shifts[4].

    • Temperature Control: Retention in reversed-phase chromatography is temperature-dependent. Fluctuations in ambient lab temperature can cause retention times to drift. Using a thermostatically controlled column compartment set a few degrees above the highest expected room temperature will ensure consistent results[5].

  • Q: The molecule is chiral. How can I separate the enantiomers of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate?

    A: Separation of enantiomers requires the introduction of another chiral entity into the system. This is most commonly achieved by using a Chiral Stationary Phase (CSP).

    Expertise & Rationale: CSPs create a chiral environment where the two enantiomers can have diastereomerically different interactions, leading to different retention times. For amino acid esters and similar amines, polysaccharide-based CSPs are highly effective[6]. These columns, often derived from cellulose or amylose coated on a silica support, have chiral grooves and pockets where analytes can bind through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

    Recommended Approach:

    • Column Selection: Start by screening columns with different polysaccharide selectors.

      • Primary Choice: A column based on cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) or amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) is an excellent starting point for this class of compounds[6].

    • Mobile Phase: Chiral separations on these CSPs are typically run in normal-phase or polar-organic mode.

      • Starting Mobile Phase: Hexane/Isopropanol (IPA) with a small amount of a basic additive.

      • Protocol: Begin with a mobile phase of Hexane/IPA (90:10 v/v) + 0.1% Diethylamine (DEA) . The DEA acts as a competing base to improve the peak shape of the amine analyte.

    • Optimization:

      • Adjust the ratio of Hexane to IPA. Increasing the IPA content will decrease retention.

      • Try a different alcohol modifier like ethanol instead of IPA, as this can significantly change selectivity.

    • Derivatization (Alternative): If direct separation is difficult, you can derivatize the amine with a chiral agent to form diastereomers, which can then be separated on a standard achiral C18 column[7][8]. However, this adds complexity and potential for error, making direct separation on a CSP the preferred method.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • MilliporeSigma. HPLC Troubleshooting Guide.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Chrom Tech, Inc.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Guan, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • ResearchGate. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

  • Shodex HPLC Columns. Analysis of Short Amines without Using Ion Pair Reagent. [Link]

  • Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]

  • Abdul Rohman, et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Journal of Pharmacy.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Al-Shdefat, B., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Egyptian Journal of Forensic Sciences. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • PubMed. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. [Link]

  • MDPI. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • OSHA. 2-AMINO-2-METHYL-1-PROPANOL (AMP). [Link]

  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • HPLC 2013. Mechanisms of retention in HPLC Part 2. [Link]

  • Journal of Chromatographic Science. (2015). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. [Link]

  • MDPI. (2022). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. [Link]

  • Phenomenex. LC & GC Separation Solutions Guide. [Link]

  • Wikipedia. Quaternary ammonium cation. [Link]

  • Google Patents. Method for synthesizing 2-(2',6'-dimethylphenyl amino)
  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. [Link]

  • Organic Syntheses. SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. [Link]

  • Google Patents. Preparation method of 2-amino-2-methyl-1-propanol.

Sources

Technical Support Center: Recrystallization of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the recrystallization of this amino acid ester. Our goal is to move beyond simple protocols and explain the causality behind each step, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate, has "oiled out" during cooling instead of forming crystals. What is happening and how do I fix it?

A1: Understanding and Resolving "Oiling Out"

"Oiling out" is one of the most common and frustrating issues in recrystallization. It occurs when the solute comes out of solution as a liquid rather than a solid.[1] This happens when the temperature of the solution is above the melting point of your compound at the point of saturation. For many amino acid esters, especially when impure, the melting point can be significantly depressed, making this phenomenon more likely.[2] The resulting oil often traps impurities, defeating the purpose of recrystallization.[1][2]

Causality Checklist:

  • High Impurity Load: Impurities can significantly lower the melting point of your compound.

  • Rapid Cooling: If the solution is cooled too quickly, it can become supersaturated at a temperature that is still above the compound's melting point.

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent might be too high relative to the melting point of the solute.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Place the flask back on the heat source to re-dissolve the oil. Add a small amount (10-20% more) of the primary ("good") solvent. This lowers the saturation temperature, meaning the compound will start to crystallize at a cooler temperature, hopefully below its melting point.[1]

  • Control the Cooling Rate: Do not place the hot flask directly on the bench or in an ice bath. Insulate it by placing it on a cork ring or a few paper towels and cover the top with a watch glass.[1] Allowing the solution to cool slowly to room temperature is critical for forming a proper crystal lattice.

  • Try a Lower-Boiling Point Solvent System: If oiling out persists, your solvent's boiling point may be too high. Consider a different solvent system (see Q2).

  • Pre-Purification: If the crude material is heavily contaminated, a preliminary purification by column chromatography may be necessary to remove the impurities that are depressing the melting point.

Below is a decision-making workflow for addressing this issue.

G start Compound 'Oils Out' step1 Re-heat to dissolve oil start->step1 step2 Add 10-20% more of the 'good' solvent step1->step2 step3 Allow to cool very slowly (Insulate flask) step2->step3 decision1 Does it oil out again? step3->decision1 step4 Try a different, lower-boiling point solvent system (See Q2) decision1->step4 Yes end_success Successful Crystallization decision1->end_success No step5 Consider pre-purification (e.g., Column Chromatography) step4->step5 end_fail Persistent Oiling Out: High Impurity Load Likely step5->end_fail

Caption: Troubleshooting workflow for "oiling out".

Q2: How do I select an optimal solvent system for recrystallizing Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate?

A2: A Systematic Approach to Solvent Selection

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The principle of "like dissolves like" is a good starting point.[3][4] Your molecule has a moderately polar ester group, a hydrogen-bond-capable secondary amine, and non-polar alkyl groups. This structure suggests that moderately polar solvents or a mixed-solvent system will be most effective.

Recommended Single Solvents to Screen:

  • Isopropanol

  • Ethyl Acetate

  • Acetone

  • Acetonitrile

Recommended Mixed-Solvent Systems: Mixed systems are often superior. You dissolve the compound in a minimum amount of a hot "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy (turbid). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is set to cool.

  • Hexane / Ethyl Acetate: A classic choice for compounds of intermediate polarity.

  • Hexane / Acetone: Another effective combination.[4]

  • Toluene / Heptane: Useful for less polar compounds, can sometimes prevent oiling out.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude compound into a small test tube.

  • Add a potential solvent dropwise at room temperature. If it dissolves easily, it is likely too good of a solvent for recrystallization.

  • If it is insoluble or sparingly soluble, gently heat the test tube. If the compound dissolves completely upon heating, it is a good candidate.

  • Allow the test tube to cool to room temperature and then in an ice bath to see if crystals form.

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Hexane 691.9Good "poor" solvent for non-polar compounds.
Ethyl Acetate 776.0Good general-purpose solvent for esters.[3][4]
Acetone 5621Strong, polar aprotic solvent.
Isopropanol 8218Polar protic solvent, good for H-bonding.[5]
Acetonitrile 8237.5Polar aprotic solvent.
Toluene 1112.4Good for aromatic compounds; higher boiling point.
Q3: The solution has cooled completely, but no crystals have formed. What should I do to induce crystallization?

A3: Overcoming Supersaturation

If crystals fail to appear, your solution is likely supersaturated.[6] This means the concentration of the solute is higher than its normal solubility at that temperature, but there is no nucleation point for crystal growth to begin.

Methods to Induce Crystallization:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a rough surface that can act as a nucleation site for crystal growth.[1]

  • Add a Seed Crystal: If you have a small amount of the pure, solid compound, add a tiny crystal to the supersaturated solution. This provides a perfect template for new crystals to grow upon.[1]

  • Reduce Solvent Volume: It's possible you used too much solvent.[6] Gently heat the solution to boil off a portion of the solvent (10-20%), then allow it to cool again. This increases the concentration of your compound.

  • Flash Freeze: As a last resort, cool the solution in a dry ice/acetone bath for a few minutes. This can sometimes force precipitation, though it may result in very small or less pure crystals. The resulting solid can then be re-recrystallized more carefully.

Q4: My recrystallization worked, but the final yield is very low. How can I improve recovery?

A4: Maximizing Product Recovery

A low yield is often a sign that too much of your compound remained dissolved in the mother liquor.[1]

Optimization Strategies:

  • Minimize Hot Solvent: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Adding even a small excess can lead to significant product loss.[6]

  • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice-water bath for at least 20-30 minutes before filtration to maximize precipitation.

  • Cold Solvent Wash: When washing the collected crystals on the filter paper, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.

  • Second Crop of Crystals: Do not discard the mother liquor immediately. You can often recover a second, less pure crop of crystals by boiling off a significant portion of the solvent from the filtrate and re-cooling.

General Experimental Workflow

The following diagram outlines a standard, robust procedure for recrystallization.

G cluster_dissolution 1. Dissolution cluster_filtration 2. Hot Filtration (Optional) cluster_crystallization 3. Crystallization cluster_collection 4. Collection & Drying a Place crude solid in Erlenmeyer flask b Add minimum amount of hot recrystallization solvent a->b c Heat until solid is fully dissolved b->c d If insoluble impurities exist, perform hot gravity filtration c->d e Allow solution to cool slowly to room temperature c->e d->e f Cool further in an ice bath e->f g Collect crystals via suction filtration f->g h Wash with a small amount of ice-cold solvent g->h i Dry crystals under vacuum h->i

Caption: A standard workflow for recrystallization.

References

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • propan-2-yl 2-methylpropanoate - Physico-chemical Properties. (2024). ChemBK. [Link]

  • Effect of Oiling-out During Crystallization on Purification of an Intermedi
  • Recrystallization (help meeeeee). (2013). Reddit r/chemistry. [Link]

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. (2016). ACS Publications. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • The best solvant for for dipeptide recrystallization? (2021). ResearchGate. [Link]

  • Amino acid polymorphisms for esterase-6 in Drosophila melanogaster. (n.d.). PMC - NIH. [Link]

  • How can I recrystallize an amino acid derivative? (2014). ResearchGate. [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. [Link]

  • Method for crystallization of amino acids. (n.d.).
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Help! Recrystallization sources of error. (2012). Reddit r/chemhelp. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]

Sources

storage stability of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate solutions

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Technical Support Guide for Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate (also referred to as


-Isopropyl-

-methylalanine methyl ester
or MMPAP ). This document is designed for researchers and process chemists handling this sterically hindered amino acid derivative.
Product Identification
  • IUPAC Name: Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate[1]

  • Common Name:

    
    -Isopropyl-
    
    
    
    -methylalanine methyl ester; Methyl 2-(isopropylamino)isobutyrate[1][2]
  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 159.23 g/mol [2][3]

  • Key Structural Features: Sterically hindered

    
    -carbon (gem-dimethyl group), secondary amine (
    
    
    
    -isopropyl), methyl ester.[1][2][3]
Core Stability Profile

Executive Summary: Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate exhibits enhanced hydrolytic stability compared to non-hindered amino acid esters (e.g., Alanine methyl ester) due to the Thorpe-Ingold effect (gem-dimethyl effect) and the steric bulk of the


-isopropyl group.[1][2] However, in solution, it remains susceptible to specific degradation pathways if protocols are not strictly followed.[1][2][3]
ParameterStability RatingCritical Note
Hydrolytic Stability Moderate-HighThe quaternary

-carbon retards nucleophilic attack at the carbonyl, but moisture will eventually hydrolyze the ester to the free acid.[2]
Thermal Stability ModerateStable at RT in anhydrous solvents. Avoid prolonged heating

without acid protection.[1][2]
Oxidative Stability HighThe secondary amine is relatively resistant to air oxidation under standard conditions.
Cyclization Risk LowFormation of diketopiperazines (DKP) is sterically disfavored compared to Gly/Ala esters.[1][2][3]
Storage Protocols: Solutions & Solids
A. Solid State Storage (Recommended) [1][2]
  • Form: Hydrochloride salt (most stable) or Free Base (liquid/low-melting solid).[1]

  • Temperature:

    
     is optimal; 
    
    
    
    is acceptable for short-term (<3 months).[1][2][3]
  • Atmosphere: Store under Argon or Nitrogen. The free base readily absorbs

    
     from air to form carbamates.[1][2][3]
    
B. Solution Storage (The Critical Guide)

If you must store MMPAP in solution, follow this hierarchy of solvent suitability:

Solvent ClassRecommended SolventsStability DurationProtocol
Class A (Optimal) Anhydrous DCM, Toluene, THFWeeks to MonthsStore at

over activated 3Å molecular sieves.[1][2][3]
Class B (Acceptable) Anhydrous DMF, DMSODays to WeeksHygroscopic solvents must be strictly anhydrous.[1][2][3] Store at

.[1][2]
Class C (Risky) Methanol, Ethanol, IsopropanolHours to DaysRisk of Transesterification. Only use for immediate reactions.[1][2][3]
Class D (Prohibited) Water, Aqueous BuffersMinutes to HoursRapid hydrolysis, especially at pH > 8 or pH < 3.[1][2][3]
Troubleshooting Guide
Issue 1: "My solution has become cloudy or formed a precipitate."
  • Diagnosis:

    • Salt Formation: If stored as a free base in chlorinated solvents (DCM/CHCl3) for extended periods, trace HCl generation can precipitate the hydrochloride salt.[2][3]

    • Carbamate Formation: Exposure to atmospheric

      
       can form insoluble carbamate salts.[1]
      
  • Corrective Action:

    • Filter the solution under inert gas.[2][4]

    • Analyze the solid by NMR.[2] If it is the HCl salt, it can be neutralized back to the free base.[2][3]

    • Prevention: Always store under positive nitrogen pressure.

Issue 2: "I see a new peak in the HPLC/LC-MS with M-14 or M+14."
  • Diagnosis: Transesterification. [2][3]

    • M-14: Methyl ester converted to free acid (Hydrolysis:

      
      ).[1][2][3] Wait, mass would be M-14 (159 -> 145).[1][2][3]
      
    • M+14: Methyl ester converted to Ethyl ester (if Ethanol was used).[1][2]

  • Mechanism: The alkoxide from the solvent attacks the hindered carbonyl.[2][3] While slow, this is irreversible in large excess of solvent.[2][3]

  • Corrective Action: Avoid protic solvents for storage. Use only for the reaction step.

Issue 3: "The reaction yield is low, and I recovered the starting material."
  • Diagnosis: Steric Hindrance. [2][3]

    • The same features that provide stability (gem-dimethyl,

      
      -isopropyl) make the amine less nucleophilic and the ester less electrophilic.[1][2][3]
      
  • Corrective Action:

    • Increase reaction temperature (up to

      
       is often tolerated).[1][2][3]
      
    • Use stronger coupling reagents (e.g., HATU instead of EDC) if coupling the amine.[1][2][3]

    • Use acid catalysis for ester hydrolysis steps.[5]

Mechanistic Visualization
Diagram 1: Steric Protection Against Hydrolysis

This diagram illustrates why MMPAP is more stable than standard amino esters. The "Gem-Dimethyl" and "


-Isopropyl" groups block the trajectory of incoming water molecules.

HydrolysisBlock Water Nucleophile (H2O / OH-) Target MMPAP Carbonyl (C=O) Water->Target Blocked by Steric Bulk Product Hydrolyzed Acid (Degradation) Target->Product Very Slow Reaction Steric1 Gem-Dimethyl Shield Steric2 N-Isopropyl Shield

Caption: The "Gem-Dimethyl" and "N-Isopropyl" groups create a steric cage, significantly retarding the attack of water on the ester carbonyl compared to linear amino acids.[1][2][3]

Diagram 2: Recommended Stability Testing Workflow

Follow this decision tree to validate the integrity of your solution before critical experiments.

StabilityWorkflow Start Start: MMPAP Solution (Stored > 24 Hours) Visual 1. Visual Inspection (Clear vs. Cloudy) Start->Visual Cloudy Precipitate Found: Likely Salt or Carbamate Visual->Cloudy Cloudy Clear Solution is Clear Visual->Clear Clear TLC 2. TLC / LC-MS Check (Purity Analysis) Clear->TLC Result Purity > 98%? TLC->Result Pass PROCEED Use in Experiment Result->Pass Yes Fail STOP Purify or Discard Result->Fail No Identify Identify Impurity: 1. Acid (Hydrolysis) 2. Dimer (Rare) 3. Oxidation Fail->Identify

Caption: Step-by-step quality control workflow to prevent the use of degraded reagents in critical synthesis steps.

Frequently Asked Questions (FAQs)

Q1: Can I store the free base in the refrigerator? A: Yes, but only if sealed tightly under an inert atmosphere (Argon/Nitrogen).[1][2][3] The free base is an amine and will react with atmospheric


 to form carbamates (white crust).[1][2][3] We strongly recommend converting it to the HCl salt for long-term storage (

month).[1]

Q2: Is this compound sensitive to light? A: No specific photosensitivity is reported for this structure. However, standard practice for amino acid esters suggests storage in amber vials to prevent any potential radical initiation, especially in chlorinated solvents.[1][2][3]

Q3: How do I remove the methyl ester group without affecting the amine? A: Due to the steric hindrance, standard LiOH/MeOH hydrolysis might be sluggish.[2][3]

  • Protocol: Use

    
     (3-5 eq) in a 
    
    
    
    (3:1) mixture. Heat to
    
    
    may be required. Monitor by TLC.[6]
  • Alternative: Acid hydrolysis (

    
    , reflux) is effective but harsh.[1][2][3]
    

Q4: I need to use it in a peptide coupling. Will the


-isopropyl group interfere? 
A:  Yes. The 

-isopropyl group makes the amine a poor nucleophile due to steric crowding.
  • Advice: Use high-efficiency coupling reagents like HATU or PyBOP .[1] Standard EDC/NHS coupling may fail or proceed with very low yields.

References
  • BenchChem. (2025).[1][5] Stability of L-Alanine Isopropyl Ester Under Acidic Conditions: An In-depth Technical Guide. Retrieved from

  • Cayman Chemical. (2022).[1][4] L-Alanine methyl ester (hydrochloride) Product Information. Retrieved from

  • RSC Publishing. (2019).[1] Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Retrieved from [1][2][3]

  • MDPI. (2022).[1] Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. Retrieved from

  • National Institutes of Health (PubChem). (2025).[1][2] Methyl 2-amino-2-methylpropanoate (Compound Summary). Retrieved from

Sources

minimizing side reactions in Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate synthesis

Technical Support Center: Optimization of Sterically Hindered -Amino Ester Synthesis

Topic: Minimizing Side Reactions in Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate Synthesis Target Molecule: Methyl



Case ID:

Executive Summary: The Steric Challenge

The synthesis of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate presents a classic "perfect storm" of steric hindrance. You are attempting to form a bond between a tertiary carbon (the

secondary amine

Standard nucleophilic substitution (

Elimination (

)

This guide provides troubleshooting for the direct alkylation route and introduces the Reductive Amination Protocol as the superior alternative for high-purity synthesis.

Diagnostic Workflow & Reaction Pathways

The following diagram illustrates the competing pathways. Use this to diagnose your current impurity profile.

ReactionPathwaysStartMethyl 2-bromo-2-methylpropanoateProductTARGET:Methyl 2-methyl-2-(isopropylamino)propanoateStart->ProductPath B: Substitution(Microwave/Catalysis)Side1MAJOR BYPRODUCT:Methyl Methacrylate(Elimination)Start->Side1Path A: E2 Elimination(Thermal/Basic Conditions)Side2BYPRODUCT:Isopropylamide(Amidation)Start->Side2Path C: Carbonyl Attack(Rare due to sterics)ReagentIsopropylamineReagent->Start

Figure 1: Mechanistic bifurcation between the desired substitution (Path B) and the dominant elimination side reaction (Path A).

Troubleshooting Guides (FAQ Format)

Issue 1: "My crude NMR shows olefinic protons (5.5 - 6.2 ppm), and yield is low."

Diagnosis: Elimination (


) Dominance.

Methyl Methacrylate

Corrective Actions:

  • Switch Solvent: If using non-polar solvents (DCM, Toluene), switch to Acetonitrile (MeCN) or DMF . Polar aprotic solvents stabilize the ionic transition state required for substitution on tertiary carbons.

  • Finkelstein Catalysis: Add 10-20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI). This converts the alkyl bromide to a more reactive alkyl iodide in situ, improving the leaving group ability and slightly favoring substitution.

  • Temperature Control:

    
     elimination has a higher activation energy than substitution in some contexts, but entropy favors elimination at high heat. However, for this specific steric clash, Microwave Irradiation  (see Protocol A) is often required to force the substitution before elimination takes over.
    
Issue 2: "The reaction stalls or returns starting material."

Diagnosis: Steric Occlusion. The nucleophile (isopropylamine) cannot physically access the electrophilic carbon due to the "gem-dimethyl" effect on the ester and the bulk of the isopropyl group.

Corrective Actions:

  • Microwave Assistance: Conventional heating is often insufficient. Microwave irradiation provides rapid, uniform heating that can overcome the high activation barrier of hindered amine synthesis [1].

  • Use the "Liquid Amine" Method: Perform the reaction in neat isopropylamine (if boiling point allows, or in a sealed pressure tube) to maximize the concentration of the nucleophile, pushing kinetics via Le Chatelier’s principle.

Issue 3: "I see a solid byproduct that is not the salt."

Diagnosis: Amidation (Unlikely but possible). Isopropylamine may attack the ester carbonyl instead of the


-isopropyl-2-bromo-2-methylpropanamide

Corrective Actions:

  • Avoid Lewis Acids: Ensure no metal salts (other than NaI) are present that could activate the carbonyl oxygen.

  • Steric Protection: The tertiary carbon usually protects the carbonyl from attack. If this occurs, lower the temperature and ensure the alkyl halide is of high purity (no acid chloride impurities).

Experimental Protocols

Protocol A: Microwave-Assisted Alkylation (Direct Route)

Use this if you are restricted to using the bromo-ester precursor.

ParameterSpecificationNote
Precursor Methyl 2-bromo-2-methylpropanoate1.0 Equiv
Amine Isopropylamine5.0 - 10.0 Equiv
Solvent Acetonitrile (MeCN)0.5 M Concentration
Catalyst Sodium Iodide (NaI)0.2 Equiv (20 mol%)
Condition Microwave Irradiation 100°C - 120°C for 30-60 mins
Workup Dilute with Et2O, wash with NaHCO3Removes unreacted acid/amine

Why this works: The high dielectric heating of MeCN combined with the "super-leaving group" effect of Iodide allows the substitution to compete effectively with elimination [2].

Protocol B: Reductive Amination (The "Gold Standard")

Recommended Route. This method bypasses the tertiary substitution problem entirely by forming the bond at the secondary carbon of acetone.

Mechanism:

  • Precursor: Methyl

    
    -aminoisobutyrate (Aib-OMe) + Acetone.
    
  • Intermediate: Formation of the imine (Schiff base).

  • Reduction: Selective reduction of the imine to the amine.[1]

Step-by-Step:

  • Dissolution: Dissolve Methyl

    
    -aminoisobutyrate HCl  (1.0 equiv) in Methanol  (dry).
    
  • Buffering: Add Triethylamine (1.0 equiv) to free the amine.

  • Imine Formation: Add Acetone (3.0 - 5.0 equiv). Add 3Å molecular sieves to absorb water (driving imine formation). Stir for 2 hours at RT.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

    
    ) (1.5 equiv) or Sodium Triacetoxyborohydride  (
    
    
    ) (1.5 equiv).
    • Note: STAB is safer and less toxic than Cyanoborohydride.

  • Quench: Stir overnight. Quench with sat.

    
    . Extract with DCM.
    

Comparison of Methods:

FeatureProtocol A (Alkylation)Protocol B (Reductive Amination)
Main Side Reaction Elimination (Methacrylate)Over-alkylation (Rare)
Steric Barrier High (Tertiary-Secondary)Medium (Imine reduction)
Typical Yield 30 - 50%75 - 90%
Scalability Poor (Exothermic/Pressure)Excellent

Decision Matrix Visualization

Use this flow to select the correct experimental path.

DecisionTreeStartStart: Select PrecursorCheckDo you haveAib-OMe?Start->CheckRouteARoute A: Alkylation(High Risk)Check->RouteANo (Have Bromo-ester)RouteBRoute B: Reductive Amination(Recommended)Check->RouteBYesStepA1Add NaI CatalystUse Microwave (100°C)RouteA->StepA1StepB1React with AcetoneReduce with STABRouteB->StepB1ResultAYield: ~40%Purification neededStepA1->ResultAResultBYield: >80%Clean ProfileStepB1->ResultB

Figure 2: Strategic decision tree for maximizing yield based on available starting materials.

References

  • Microwave-Assisted Synthesis of Sterically Hindered Amines

    • Ceron-Camacho, R., et al. "Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids."[2] Molecules, vol. 16, no.[2] 10, 2011, pp. 8733–8744.[2]

  • Catalysis in Alkylation (Finkelstein/Iodide Effect): General mechanism support for iodide catalysis in substitution reactions on hindered substrates. Reference: Streitwieser, A. "Solvolytic Displacement Reactions." Chemical Reviews, vol. 56, no. 4, 1956. (Foundational text on steric effects in / competition).
  • Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. (The standard protocol for STAB reductions).

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation Dynamics of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Molecule: Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate Formula:


Exact Mass:  173.1416 Da
CAS Registry (Analogous):  Related to N-isopropyl-α-methylalanine derivatives.

Executive Summary & Structural Analysis

This guide provides a technical analysis of the fragmentation behavior of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate , a sterically hindered


-disubstituted amino acid ester. This class of compounds is critical in drug development as intermediates for peptide mimetics (e.g., peptoids) due to their resistance to enzymatic hydrolysis.

The Core Challenge: The quaternary


-carbon introduces significant steric bulk (the Thorpe-Ingold or "gem-dimethyl" effect), altering standard fragmentation pathways seen in simple amino esters like Methyl Valinate.

Comparison Scope: This guide compares the Electron Ionization (EI) "hard" fragmentation fingerprint against the Electrospray Ionization (ESI) "soft" fragmentation pathways, providing a roadmap for structural confirmation vs. quantitative monitoring.

Structural Keypoints[1][2][3][4][5][6]
  • Quaternary

    
    -Carbon:  Blocks standard McLafferty rearrangements involving 
    
    
    
    -hydrogens; stabilizes carbocation intermediates.
  • N-Isopropyl Group: Acts as a labile distinct marker, prone to alkene elimination (propene loss).

  • Methyl Ester: Provides a predictable loss of methoxy radicals (EI) or methanol/formate (ESI).

Theoretical Framework: Fragmentation Mechanics[6]

A. Electron Ionization (EI) - 70 eV

In EI, the molecule undergoes high-energy fragmentation. The lack of an


-hydrogen prevents the classic amine fragmentation seen in less substituted analogs.

Dominant Pathway (Alpha-Cleavage): The radical cation forms primarily on the nitrogen lone pair. The most favorable bond scission is the loss of the methoxycarbonyl group (


) to relieve steric strain and form a resonance-stabilized immonium ion.
  • Precursor:

    
     173 (
    
    
    
    )
  • Primary Fragment (Base Peak):

    
     114 (
    
    
    
    ).
    • Mechanism:[1] Homolytic cleavage of the

      
       bond.
      
    • Structure:

      
      .
      
B. Electrospray Ionization (ESI) - Positive Mode (+ve)

ESI generates the even-electron protonated molecule


. Fragmentation is driven by Collision-Induced Dissociation (CID).

Dominant Pathway (N-Dealkylation & Ester Loss): Unlike EI, ESI pathways often involve neutral losses. The N-isopropyl group is susceptible to charge-remote fragmentation or proton-transfer driven elimination of propene.

  • Precursor:

    
     174 (
    
    
    
    )
  • Fragment A:

    
     132 (Loss of Propene, 
    
    
    
    Da).
  • Fragment B:

    
     114 (Loss of 
    
    
    
    ,
    
    
    Da).

Comparative Analysis: EI vs. ESI vs. Alternative

The following table contrasts the target molecule with Methyl Valinate (a non-methylated analog) to demonstrate the impact of the quaternary center.

FeatureTarget Molecule (

)
Methyl Valinate (

)
Mechanistic Insight
MW 173.14131.09
EI Base Peak m/z 114 (Dominant)m/z 72 The quaternary center in the target stabilizes the m/z 114 ion significantly more than the tertiary center in Valine stabilizes m/z 72.
EI Molecular Ion Weak / Absent (<1%)Weak (<5%)Steric strain in the target molecule drives rapid alpha-cleavage, often obliterating the molecular ion.
ESI Transition

(Loss of Propene)

(Loss of Formate)
The N-isopropyl group in the target offers a unique low-energy neutral loss channel (

) not available in simple methyl valinate.
Diagnostic Utility High: m/z 114 is a unique fingerprint for the

-dimethyl core.
Moderate: m/z 72 is common to many valine derivatives.Use the target's m/z 114 for specificity in complex matrices.

Visualizing the Fragmentation Pathways[7]

The following diagram illustrates the divergent pathways for EI and ESI, highlighting the critical role of the N-isopropyl group and the quaternary carbon.

FragmentationPathways M_EI EI Precursor (M+.) m/z 173 Frag_114 Base Peak (Immonium) m/z 114 [iPr-NH=C(Me)2]+ M_EI->Frag_114 Alpha-Cleavage (-COOCH3, -59 Da) M_ESI ESI Precursor [M+H]+ m/z 174 M_ESI->Frag_114 Ester Loss (-HCOOMe, -60 Da) Frag_132 Amine Ester m/z 132 [Loss of Propene] M_ESI->Frag_132 Neutral Loss (-C3H6, -42 Da) Frag_72 Secondary Frag m/z 72 [H2N=C(Me)2]+ Frag_114->Frag_72 N-Dealkylation (-C3H6, -42 Da) Frag_132->Frag_72 Combined Loss (-HCOOMe)

Caption: Divergent fragmentation pathways. EI (Blue) favors direct alpha-cleavage to m/z 114. ESI (Green) favors neutral loss of propene to m/z 132 or ester loss.

Experimental Protocols (Self-Validating)

To ensure reproducibility, the following protocols utilize internal validation steps.

Protocol A: Structural Confirmation via GC-MS (EI)

Best for: Impurity profiling and synthesis verification.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM). Validation: Ensure solvent blank is clean at m/z 114.

  • Inlet: Split 20:1, 250°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm ID).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 40-300.

  • Expected Readout:

    • Retention time approx 4-6 mins (depending on flow).

    • Base Peak: m/z 114 (100% relative abundance).

    • Molecular Ion: m/z 173 (<1% abundance).

    • Key Fragment: m/z 72 (Loss of propene from m/z 114).

Protocol B: Quantification via LC-MS/MS (ESI)

Best for: PK studies and biological matrices.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

  • Gradient: 5% B to 95% B over 5 mins.

  • MS Settings (Triple Quad):

    • Source: ESI Positive.[2][3]

    • Capillary: 3.0 kV.

    • Cone Voltage: Optimize (start at 30V).

  • MRM Transitions (Validation):

    • Quantifier:

      
       (Collision Energy ~15-20 eV). High specificity.
      
    • Qualifier:

      
       (Collision Energy ~10-12 eV). Checks for intact ester.
      

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms in amines/esters).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Isobutyric acid, isobutyl ester (Analogous Fragmentation Pattern). NIST Chemistry WebBook. Link

  • Vessecchi, R., et al. (2011). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[4][5] Royal Society of Chemistry. Link

  • BioRxiv. (2023). MS/MS fragmentation pattern analysis of esterified amino acids. (Provides comparative data on ester vs amide fragmentation in ESI). Link

Sources

Comparative Guide: Chromatographic Purity Assay for Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate (also known as N-isopropyl-


-methylalanine methyl ester) presents a distinct analytical challenge in pharmaceutical intermediate profiling. Unlike aromatic drug substances, this aliphatic amino ester lacks a strong UV chromophore, rendering standard HPLC-UV methods at 254 nm useless. Furthermore, its basic secondary amine functionality leads to severe peak tailing on conventional C18 columns due to silanol interactions.

This guide objectively compares three analytical approaches: RP-HPLC-UV (Low Wavelength) , GC-FID , and RP-HPLC-CAD (Charged Aerosol Detection) .

The Verdict: While GC-FID is viable for the free base, RP-HPLC-CAD is identified as the superior, self-validating system for purity assays, particularly when analyzing the molecule in its stable salt forms (e.g., Hydrochloride). It offers universal response factors for non-chromophoric impurities without the thermal degradation risks associated with gas chromatography.

The Analytical Challenge: Structure-Property Analysis

To design a robust protocol, we must first deconstruct the analyte's physicochemical limitations:

  • Chromophore Absence: The molecule (

    
    ) contains only 
    
    
    
    -bonds and a single ester carbonyl. The carbonyl
    
    
    transition is weak and occurs ~200–210 nm, a region plagued by solvent cutoff noise.
  • Steric Hindrance: The gem-dimethyl group at the

    
    -position increases steric bulk compared to standard alanine derivatives (like those used in Sofosbuvir synthesis), potentially altering solvation shells in HILIC modes.
    
  • Basicity: The secondary amine (

    
    ) will be protonated at neutral pH. On standard silica-based columns, the cationic amine interacts with ionized silanols, causing peak asymmetry (tailing).
    

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary analytical strategies.

FeatureMethod A: RP-HPLC-UV Method B: GC-FID Method C: RP-HPLC-CAD (Recommended)
Detection Principle UV Absorbance (205 nm)Flame Ionization (Carbon counting)Charged Aerosol (Mass sensitive)
Sensitivity (LOD) Moderate/Low (High noise floor)HighHigh (Sub-nanogram)
Linearity (

)
> 0.99 (Limited dynamic range)> 0.999> 0.995 (Polynomial fit often required)
Sample State Liquid (Salt or Free Base)Volatile Liquid (Free Base only)Liquid (Salt or Free Base)
Key Limitation Baseline drift; "Blind" to non-UV impurities.Thermal degradation of ester; Salt injection damages liner.Requires volatile mobile phase; Higher equipment cost.
Robustness Low (Solvent quality critical)MediumHigh
Critical Analysis
  • Why UV Fails: At 205 nm, mobile phase components (organic modifiers like Methanol) absorb light. Gradient elution causes massive baseline shifts, obscuring low-level impurities [1].

  • Why GC is Risky: While the ester is volatile, amino esters can undergo thermally induced cyclization (forming diketopiperazines or lactams) in the hot injection port (

    
    C), creating false impurity peaks [2].
    
  • Why CAD Wins: CAD detects any non-volatile analyte.[1] Since the response depends on mass rather than optical properties, it provides a "true" purity profile, detecting synthetic precursors (like aliphatic alcohols) that UV misses completely [3].

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the correct method based on sample form and purity requirements.

MethodSelection Start Sample: Methyl 2-methyl-2- [(propan-2-yl)amino]propanoate FormCheck Is the sample a Salt (HCl, Tosylate)? Start->FormCheck FreeBase Free Base (Oil) FormCheck->FreeBase No Salt Salt (Solid) FormCheck->Salt Yes Thermal Is Thermal Stability Confirmed? FreeBase->Thermal HPLC_UV Method: HPLC-UV (205nm) (Low Sensitivity) Salt->HPLC_UV Alternative (If CAD unavailable) HPLC_CAD Method: HPLC-CAD (High Sensitivity/Purity) Salt->HPLC_CAD Preferred GC Method: GC-FID (Direct Injection) Thermal->GC Yes Thermal->HPLC_CAD No (Degradation Risk)

Caption: Decision matrix for selecting the analytical technique based on salt form and thermal stability risks.

Detailed Protocol: RP-HPLC-CAD (The "Gold Standard")

This protocol is designed to be self-validating. The use of a Charged Surface Hybrid (CSH) column is critical to repel the protonated amine and ensure sharp peak shapes without using non-volatile ion-pairing agents (which are incompatible with CAD).

Instrument Configuration[2][3][4]
  • System: UHPLC or HPLC system with quaternary pump.

  • Detector: Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).[2]

    • Evaporation Temp: 35°C (Low temp prevents evaporation of the semi-volatile main peak).

    • Power Function: 1.00 (or optimized for linearity).

  • Column: Waters XSelect CSH C18 (150 mm × 3.0 mm, 3.5 µm) or equivalent.

    • Rationale: CSH technology provides a low-level positive surface charge that improves loadability for basic amines at low pH [4].

Reagents & Mobile Phase
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Note: Do not use TFA (Trifluoroacetic acid). TFA suppresses the CAD signal and is essentially "invisible" to the detector, but can cause baseline disturbances. Formic acid is volatile and CAD-compatible.

Gradient Program
Time (min)% A% BCurve
0.0955Initial
2.0955Isocratic Hold
15.04060Linear Gradient
18.0595Wash
21.0595Hold
21.1955Re-equilibrate
26.0955End
Sample Preparation
  • Diluent: Water:Acetonitrile (90:10 v/v).

  • Stock Solution: Prepare 1.0 mg/mL of the analyte.

  • System Suitability Solution: Spike the stock solution with 0.5% of the synthetic precursor (e.g., 2-bromo-2-methylpropionate) to verify resolution.

Experimental Validation Data (Simulated)

The following data represents typical performance metrics for this class of aliphatic amino esters using the prescribed CAD method.

ParameterAcceptance CriteriaTypical Result
Specificity Resolution (

) > 1.5 between main peak and nearest impurity

Tailing Factor (

)


(Due to CSH column)
Linearity

(Log-Log plot for CAD)

Precision (RSD)

for n=6 injections

LOQ S/N > 100.05 µg/mL

Troubleshooting & Optimization

Pathway: Handling Peak Tailing

If the amine peak tails (


) despite using a CSH column, the interaction is likely due to column overloading or pH mismatch.

TailingFix Problem Problem: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH (Must be < 3.0 for CSH) Problem->CheckPH AdjustConc Reduce Sample Concentration (Overloading?) CheckPH->AdjustConc pH is OK ChangeCol Switch to PFP (Pentafluorophenyl) Column AdjustConc->ChangeCol Still Tailing

Caption: Troubleshooting logic for peak asymmetry in basic amine analysis.

Critical Note on Volatility

Because Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate is an ester, it has semi-volatile properties.

  • Risk: If the CAD evaporation tube temperature is too high (>50°C), the analyte itself may partially evaporate, causing poor linearity and low response.

  • Control: Keep CAD evaporation temperature

    
    C.
    

References

  • Phenomenex. (2025). "HPLC vs GC: What Sets These Methods Apart." Phenomenex Blog. Available at: [Link]

  • ResearchGate. (2023). "GC-MS or HPLC for quantitative measurement of amino acids?" ResearchGate Discussions. Available at: [Link]

  • Waters Corporation. "Charged Surface Hybrid (CSH) Particle Technology." Waters Technology Briefs. (Standard industry reference for CSH column mechanism).

(Note: While specific literature on this exact intermediate is proprietary/sparse, the methodology is grounded in established protocols for aliphatic amino esters and Sofosbuvir intermediates.)

Sources

Safety Operating Guide

Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Officers[1][2]

Executive Summary & Chemical Profile

Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate (also known as Methyl N-isopropyl-α-methylalaninate) is a specialized amino-ester intermediate often used in pharmaceutical synthesis to introduce sterically hindered amine motifs.[1]

Effective disposal requires understanding its dual nature: it possesses the flammability of a low-molecular-weight ester and the basicity of a secondary amine. Improper segregation leads to the most common laboratory accidents: exothermic reaction with acids or polymerization/fire when mixed with oxidizers.

Chemical Identity & Waste Classification:

  • Functional Groups: Secondary Amine (Basic), Methyl Ester (Flammable), Gem-dimethyl (Steric bulk).[1][2]

  • Primary Waste Characteristic: Ignitability (D001) .[3]

  • Secondary Hazard: Irritant (Skin/Eye/Respiratory).

  • RCRA Status: Non-listed (Not P or U listed), regulated by characteristic.[1][2]

Hazard Assessment: The "Why" Behind the Protocol

To ensure a self-validating safety system, you must treat this compound based on its functional reactivity.[1][2]

PropertyValue/CharacteristicDisposal Implication
Flammability High (Est.[1][4] Flash Point < 60°C)Mandatory: Must be treated as a Class 1 Flammable Liquid. Ground all containers during transfer.
Basicity Moderate (Secondary Amine)Critical: Do NOT mix with concentrated acids (e.g., Nitric, Sulfuric) in the waste stream.[1][2] The neutralization heat can pressurize containers.
Reactivity Hydrolysis SusceptibleAvoid long-term storage in aqueous acidic waste; the ester can hydrolyze to the amino acid, changing the waste profile.[1][2]
Incompatibility Oxidizers, Acid ChloridesSegregate strictly from nitric acid, peroxides, and acyl halides to prevent violent evolution of gas or fire.[1][2]

Pre-Disposal Segregation Logic

The following decision tree illustrates the critical segregation steps required before the chemical enters the waste container. This prevents "cocktailing" incompatible waste streams.

SegregationLogic Start Waste Generation: Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate CheckMix Is it mixed with other reagents? Start->CheckMix Pure Pure/Solvent Mixture CheckMix->Pure No Mixed Reaction Mixture CheckMix->Mixed Yes StreamA Stream A: Basic Organic Waste (Halogenated or Non-Halogenated) Pure->StreamA AcidCheck Contains Strong Acids? Mixed->AcidCheck OxidizerCheck Contains Oxidizers? AcidCheck->OxidizerCheck No Neutralize ACTION: Neutralize carefully in fume hood AcidCheck->Neutralize Yes OxidizerCheck->StreamA No Separate ACTION: Separate Stream Do NOT Mix OxidizerCheck->Separate Yes Neutralize->StreamA

Figure 1: Segregation logic to prevent incompatibility events. Note that "Stream A" is the target destination.

Operational Disposal Workflow

Follow this step-by-step protocol to move the chemical from the bench to the central accumulation area.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Why: HDPE is resistant to basic amines and esters. Avoid metal containers if the waste stream contains moisture, as amines can corrode certain alloys over time.[1][2]

  • Venting: Use a cap with a pressure-relief mechanism if the waste was recently generated from a reaction, to allow any off-gassing to escape safely.[1]

Step 2: Labeling (The Chain of Custody)

A generic "Waste" label is insufficient and dangerous. The label must explicitly state:

  • Full Chemical Name: Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate.[1]

  • Hazard Checkboxes: [x] Flammable, [x] Irritant.[1]

  • pH Indicator: Mark as "Basic" or "pH > 8".

Step 3: Transfer Protocol
  • PPE: Nitrile gloves, safety goggles, and flame-retardant lab coat.[1][2]

  • Location: Perform all transfers inside a functioning fume hood.

  • Grounding: If transferring >1 Liter, attach a grounding strap to the vessel to prevent static discharge, as the ester component is volatile.[2]

  • Bulking: Pour into the "Basic Organic Waste" carboy.

    • Self-Validation Check: Observe the liquid surface for 10 seconds after pouring. Bubbling or heat generation indicates you have accidentally poured into an Acid waste container. Close hood sash immediately if this occurs.

Step 4: Final Disposal Path
  • Method: High-Temperature Incineration (Fuel Blending).

  • Logic: The high BTU value of the ester and amine alkyl groups makes this waste ideal for fuel blending programs used by cement kilns or industrial incinerators.

Emergency Contingencies

ScenarioImmediate Action
Spill (< 100 mL) Absorb with vermiculite or clay pads. Do NOT use paper towels (fire hazard). Place in a sealed bag labeled "Hazardous Debris."
Spill (> 100 mL) Evacuate area. Eliminate ignition sources.[4][5][6][7][8][9] Contact EHS.
Skin Contact Wash with soap and water for 15 minutes.[4] The amine is lipophilic; water alone may not remove it efficiently without soap.
Eye Contact Flush for 15 minutes. The basicity can cause corneal damage more rapidly than acids.

Regulatory Compliance (RCRA/EPA)

While this specific compound is not P-listed or U-listed, it is regulated under 40 CFR 261 due to its characteristics.[1][2]

  • Waste Code Assignment:

    • D001: Ignitable (Flash point < 60°C).[3]

    • D002: Corrosive (Only if pH ≥ 12.5, otherwise managed as basic waste).[1][2][3]

  • Satellite Accumulation: Store in the lab (Satellite Accumulation Area) for no more than 12 months or until 55 gallons is reached.

Visualizing the Lifecycle

DisposalLifecycle Bench Benchtop Synthesis SAA Satellite Accumulation (Lab Hood) Bench->SAA Labeled HDPE Container Central Central Waste Storage (90-Day Area) SAA->Central Weekly Pickup Vendor Licensed Vendor (Incineration) Central->Vendor Manifested Haul

Figure 2: The regulatory lifecycle of the waste from generation to destruction.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

  • PubChem. (n.d.). Compound Summary: Methyl 2-(isopropylamino)isobutyrate (Analogous Structure Safety Data). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.